molecular formula C13H19BO2 B8200353 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

Cat. No.: B8200353
M. Wt: 218.10 g/mol
InChI Key: HZBDNJVQDZVZBJ-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane ( 1370412-35-3) is a chemical compound with the molecular formula C13H19BO2 and a molecular weight of 218.10 g/mol . This organoboron compound is part of the 1,3,2-dioxaborinane family, which are cyclic boronic esters known to function as protected forms of boronic acids . These derivatives are valuable intermediates in synthetic organic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds in the development of pharmaceuticals and organic materials . Researchers are advised to handle this material with care. It requires storage under an inert atmosphere at cold temperatures (2-8°C) to maintain stability . The associated GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBDNJVQDZVZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane CAS 1370412-35-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane (CAS 1370412-35-3): Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

This compound is a cyclic boronate ester that serves as a crucial building block in modern synthetic chemistry. As a derivative of boronic acid, it offers enhanced stability and ease of handling, making it a preferred reagent for researchers in pharmaceuticals and materials science. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds. The presence of the 4-tert-butylphenyl group provides specific steric and electronic properties, influencing the reactivity of the molecule and imparting desirable characteristics, such as increased solubility and metabolic stability, to the final products. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its application in cross-coupling chemistry, and essential safety protocols for laboratory use.

Section 1: Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for its proper handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 1370412-35-3[1][2]
Molecular Formula C₁₃H₁₉BO₂[1]
Molecular Weight 218.1 g/mol [2]
Physical Form Solid[3][4]
Purity ≥98%[3][4]
Storage Temperature 2-8°C, under inert atmosphere[3][4]
InChI 1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3
InChIKey HZBDNJVQDZVZBJ-UHFFFAOYSA-N
SMILES CC(C)(C)c1ccc(cc1)B1OCCCCO1Inferred from structure

Section 2: Synthesis and Characterization

While specific synthetic preparations for this exact compound are not widely published, a robust and common strategy for creating aryl boronate esters involves the reaction of an organometallic reagent with a trialkyl borate, followed by esterification with a diol. The 1,3,2-dioxaborinane ring is formed using 1,3-propanediol.

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-bromo-4-(tert-butyl)benzene.

  • Formation of the Grignard Reagent: The aryl bromide is converted into the corresponding Grignard reagent by reacting it with magnesium metal.

  • Borylation and Esterification: The Grignard reagent reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperatures. The resulting boronic acid intermediate is then directly esterified with 1,3-propanediol under conditions that remove water to drive the reaction to completion.

Plausible synthesis of the target compound.
Hypothetical Experimental Protocol

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of 1-bromo-4-(tert-butyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and warm gently to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard solution to -78°C (dry ice/acetone bath). Add triisopropyl borate (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -60°C. Stir the mixture at -78°C for 3 hours, then allow it to warm slowly to room temperature overnight.

  • Hydrolysis and Esterification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 2M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. To the crude boronic acid residue, add toluene and 1,3-propanediol (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Expected Characterization Data

While a verified spectrum is not publicly available, the structure allows for the prediction of key signals that would confirm its identity.

AnalysisExpected Observations
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.2-7.8 ppm.- tert-Butyl group: A sharp singlet at ~δ 1.3 ppm (9H).- Dioxaborinane ring: Two triplets for the methylene groups adjacent to oxygen (~δ 4.0-4.2 ppm, 4H) and a multiplet for the central methylene group (~δ 2.0-2.2 ppm, 2H).
¹³C NMR - Aromatic carbons: Signals in the range of δ 125-155 ppm. The carbon attached to boron will be broad and may be difficult to observe.- tert-Butyl group: A quaternary carbon (~δ 35 ppm) and methyl carbons (~δ 31 ppm).- Dioxaborinane ring: Methylene carbons adjacent to oxygen (~δ 62 ppm) and the central methylene carbon (~δ 28 ppm).
¹¹B NMR A single, broad peak expected in the range of δ 20-30 ppm, characteristic of a tri-coordinate boronate ester.
Mass Spec (EI) The molecular ion peak (M⁺) at m/z = 218.1.

Section 3: Chemical Reactivity and Applications in Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. Boronate esters are often preferred over their corresponding boronic acids due to their improved stability, reduced tendency to undergo protodeboronation, and ease of purification.

The Suzuki-Miyaura Catalytic Cycle

The reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The cycle is a cornerstone of modern organic synthesis.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: A base activates the boronate ester, forming a borate complex. This complex then transfers the organic group (Ar²) from boron to the palladium center, regenerating the base and releasing the diol.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling reaction with an aryl bromide and should be considered a starting point for optimization.

  • Reaction Setup: To a reaction vial, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction Execution: Seal the vial and heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress using TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

Suzuki_Workflow start Start weigh Weigh Reagents: - Boronate Ester - Aryl Halide - Pd Catalyst - Base start->weigh setup Combine Reagents in Reaction Vessel weigh->setup degas Evacuate & Backfill with Inert Gas setup->degas solvent Add Degassed Solvent System degas->solvent react Heat Reaction (e.g., 80-100°C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Complete purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Section 4: Significance in Drug Discovery and Medicinal Chemistry

The 4-tert-butylphenyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties. The bulky, lipophilic tert-butyl group can improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes). It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.

Building blocks like this compound are instrumental in synthesizing complex molecular architectures. For instance, related boronic acid and ester intermediates are key in the synthesis of kinase inhibitors for cancer therapy, such as Crizotinib, where specific aryl-heteroaryl linkages are required for potent biological activity.[5] The ability to readily form these crucial bonds via Suzuki coupling makes this reagent class invaluable to drug development professionals.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.

GHS Hazard Information

The compound is classified with the following hazards.[3][4]

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[7] Avoid prolonged or repeated skin contact.[9]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]

  • Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[8][10]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[10] The boronate ester is sensitive to moisture and can hydrolyze back to the boronic acid.

References

  • 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • CID 19989449 | C2H4BO2 - PubChem. [Link]

  • This compound - Lead Sciences. [Link]

  • 2-(4-(tert-butyl)phenyl)benzo[d][11]dioxaborole - LookChem. [Link]

  • Boric acid a.r. - Chem-Lab nv. [Link]

  • This compound - Sigma-Aldrich (Chinese). [Link]

  • Safety Data Sheet: Boric acid - Chemos GmbH&Co.KG. [Link]

  • Boric acid MSDS - Farnell. [Link]

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate Properties. [Link]

  • Material Safety Data Sheet - ClearTech. [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. [Link]

  • Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. [Link]

  • Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters - PubMed. [Link]

  • tert-butyl 4-[4-(tetramethyl-1, 3, 2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate, min 97%, 100 mg. [Link]

  • WO2020055976 - TERT-BUTYL (S)-2-(4-(PHENYL)-6H-THIENO[3,2-F][12]TRIAZOLO[4,3-A][12]DIAZEPIN-6-YL) ACETATE DERIVATIVES AND RELATED COMPOUNDS AS BROMODOMAIN BRD4 INHIBITORS FOR TREATING CANCER - WIPO Patentscope. [Link]

  • WO2015128882A2 - Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)
  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing). [Link]

Sources

Technical Guide: Safety, Handling, and Applications of 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane (CAS: 1370412-35-3) is a cyclic boronic ester derivative used primarily as a robust, lipophilic building block in medicinal chemistry and materials science. Unlike its parent free acid (4-tert-butylphenylboronic acid), this 1,3-propanediol ester offers enhanced stability against dehydration-induced trimerization (boroxine formation), ensuring precise stoichiometry in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Chemical Identity Table
PropertySpecification
CAS Number 1370412-35-3
IUPAC Name 2-(4-tert-Butylphenyl)-1,3,2-dioxaborinane
Molecular Formula C₁₃H₁₉BO₂
Molecular Weight 218.10 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1]
Structure Cyclic ester of 4-tert-butylphenylboronic acid and 1,3-propanediol.

Hazard Identification & Safety Profile (GHS)

This compound is classified under GHS standards as WARNING .[2] The primary hazards stem from the boronic ester moiety's potential for hydrolysis in vivo and local irritation caused by the lipophilic nature of the tert-butyl group facilitating tissue penetration.

GHS Classification & Causality
Hazard CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedBoronic esters hydrolyze in gastric acid to release free boronic acid, which can interfere with serine proteases and metabolic enzymes.
H315 Causes skin irritationThe compound's lipophilicity (tert-butyl group) allows it to penetrate the stratum corneum, causing localized dermatitis.
H319 Causes serious eye irritationDirect contact with mucous membranes induces inflammatory response; hydrolysis releases propanediol and boronic acid, exacerbating irritation.
H335 May cause respiratory irritationInhalation of dust triggers mucosal irritation in the upper respiratory tract.
Precautionary Strategy (Self-Validating)
  • P261 + P271: Avoid breathing dust; use only outdoors or in a well-ventilated area (Fume hood mandatory).

  • P280: Wear protective gloves/eye protection.[3][4] Nitrile gloves (≥0.11 mm) are recommended due to the compound's organic solubility.

Handling, Storage, and Stability

Core Directive: The stability of boronic esters is kinetic, not thermodynamic. They are prone to hydrolysis upon exposure to atmospheric moisture, reverting to the free acid and the diol.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under Inert Gas (Nitrogen or Argon) .

  • Container: Tightly sealed glass vials with Teflon-lined caps to prevent moisture ingress.

Stability Logic

The 6-membered dioxaborinane ring is thermodynamically more stable than the 5-membered dioxaborolane (e.g., pinacol ester) regarding hydrolysis, but less stable regarding transesterification. However, prolonged exposure to moist air will cleave the B-O bonds, leading to variable stoichiometry in reactions.

  • Validation Check: If the solid becomes "sticky" or changes melting point significantly, check by TLC (silica gel, 20% EtOAc/Hexanes). The free acid is much more polar (lower R_f) than the ester.

Technical Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-coupling.

Mechanistic Workflow
  • Transmetallation: The cyclic ester must be activated. In the presence of a base (e.g., K₂CO₃, K₃PO₄), the boron atom coordinates a hydroxyl or alkoxide group, forming a tetrahedral boronate species [Ar-B(OR)₃]⁻. This species is sufficiently nucleophilic to transfer the aryl group to the Palladium(II) center.

  • Coupling: The 4-tert-butylphenyl group is transferred to the electrophile (Ar'-X), releasing the boron byproduct.

Experimental Protocol

Reagents:

  • 1.0 eq this compound[5]

  • 1.0 eq Aryl Halide (Ar-Br or Ar-I)

  • 0.05 eq Pd(dppf)Cl₂ (Catalyst)

  • 3.0 eq K₂CO₃ (Base)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is critical to facilitate base solubility and boron activation.

Step-by-Step:

  • Charge: Add boronate ester, aryl halide, and base to a reaction vial.

  • Purge: Evacuate and backfill with Nitrogen (3x) to remove O₂ (prevents homocoupling and catalyst oxidation).

  • Catalyst: Add Pd catalyst under positive nitrogen flow.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Heat: Stir at 80–100°C for 2–12 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the boronate ester (M+H not typically visible; look for the biaryl product mass).

Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halide) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Activated Boron Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 - Biaryl Product Boronate Boronate Complex [Ar-B(OR)3]- Boronate->TransMet Nucleophilic Attack

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical entry point of the activated boronate species during transmetallation.

Technical Application: Deprotection (Hydrolysis)

In some scenarios, the 1,3-propanediol group serves as a protecting group and must be removed to generate the free boronic acid for specific conjugations or purifications.

Protocol

Reagents:

  • Ammonium Acetate (NH₄OAc) or dilute HCl.

  • Acetone/Water or THF/Water.

Methodology:

  • Dissolve the ester in Acetone/Water (1:1).

  • Add excess NH₄OAc and Sodium Periodate (NaIO₄) if oxidative cleavage is required (standard for pinacol, effective here too), OR treat with 1M HCl for acid hydrolysis.

  • Stir at room temperature for 4 hours.

  • Extraction: The free boronic acid (4-tert-butylphenylboronic acid) will partition into the organic layer (EtOAc), while the propanediol remains in the aqueous phase.

Visualization: Hydrolysis Pathway

Hydrolysis Ester Cyclic Boronate Ester (Lipophilic) Inter Tetrahedral Intermediate [Borate Anion] Ester->Inter + H2O / H+ Products Free Boronic Acid + 1,3-Propanediol Inter->Products Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway converting the cyclic ester back to the reactive free boronic acid.

Emergency Procedures

In the event of exposure, immediate action is required to mitigate mucosal damage and systemic absorption.

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for >15 mins. Remove contact lenses.[3][4]Hydrolysis in the eye releases acid; immediate dilution prevents corneal opacity.
Skin Contact Wash with soap and water.[4] Do NOT use solvents (ethanol/DMSO).Solvents increase the permeability of the skin to the lipophilic tert-butyl group, enhancing systemic absorption.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Risk of aspiration pneumonia; borates can cause CNS depression if absorbed in large quantities.
Spill Cleanup Dampen with water to prevent dust, sweep into chemical waste.Prevents formation of airborne dust (inhalation hazard).[3]

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet & SDS. Retrieved from [6]

  • PubChem. (n.d.).[2][7] 4-tert-Butylphenylboronic acid (Parent Acid Data). National Library of Medicine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Causality for ester selection).

Sources

Navigating the Thermal Landscape of Six-Membered Cyclic Boronate Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Hydrolysis - Understanding the Thermal Boundaries of Boronate Esters

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers an in-depth exploration of the thermal stability of six-membered cyclic boronate esters. While the hydrolytic lability of the boronate ester bond is a well-studied and often exploited feature in stimuli-responsive systems, its behavior under thermal stress is a critical, yet less frequently discussed, aspect that profoundly impacts manufacturing, formulation, and storage of boronic acid-containing active pharmaceutical ingredients (APIs). This document moves beyond the aqueous environment to provide a comprehensive technical overview of the intrinsic thermal properties of 1,3,2-dioxaborinanes, equipping you with the foundational knowledge to anticipate and manage their stability throughout the drug development lifecycle.

The Six-Membered Advantage: Conformational Stability as a Foundation

The formation of a cyclic boronate ester from a boronic acid and a 1,3-diol results in a six-membered ring known as a 1,3,2-dioxaborinane. Unlike their five-membered counterparts (1,3,2-dioxaborolanes) derived from 1,2-diols, these six-membered rings possess a significant conformational advantage that contributes to their enhanced thermodynamic stability.[1][2][3][4]

The cyclohexane-like chair conformation allows the 1,3,2-dioxaborinane ring to adopt a puckered, strain-free geometry. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the substituents on the ring carbons can exist in staggered arrangements, minimizing torsional strain.[1][2] This inherent lack of ring strain in the chair form translates to a lower ground-state energy and, consequently, a higher activation energy required for decomposition, rendering six-membered cyclic boronate esters generally more thermally robust than their five-membered analogs.[5]

Caption: General structure of a 2-aryl-1,3,2-dioxaborinane ring.

Key Factors Governing Thermal Stability

The intrinsic thermal stability of a 2-aryl-1,3,2-dioxaborinane is not static; it is modulated by a delicate interplay of electronic and structural factors. Understanding these influences is paramount for the rational design of stable boronic acid prodrugs and formulations.

The Electronic Influence of Aryl Substituents

The nature of the substituent on the aryl ring attached to the boron atom plays a pivotal role in dictating the thermal resilience of the molecule. While extensive quantitative studies on the thermal decomposition of a systematic series are sparse in the literature, we can infer the expected trends from fundamental principles of reaction kinetics and studies on hydrolytic stability.

The thermal decomposition of the ester is likely to involve the cleavage of the B-O or B-C bonds. The stability of these bonds is influenced by the electron density at the boron center.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo-groups (-F, -Cl) decrease the electron density at the boron atom. This increased Lewis acidity strengthens the B-O bonds, making them more resistant to thermal cleavage. Consequently, arylboronate esters with EWGs are predicted to exhibit higher thermal decomposition temperatures.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase electron density on the boron atom. This can weaken the B-O bonds, potentially lowering the energy required for decomposition and resulting in lower thermal stability.

This relationship mirrors the trends observed in hydrolytic stability, where EWGs on the aryl ring generally lead to more stable boronate esters in aqueous media.[6]

Intramolecular Coordination: A Stability Enhancement Strategy

The presence of a Lewis basic atom, typically nitrogen, on the diol backbone or the aryl group can lead to the formation of an intramolecular dative bond with the electron-deficient boron atom. This B-N coordination effectively converts the trigonal planar (sp²) boron to a more stable tetracoordinate (sp³) state. This tetracoordination significantly enhances the overall stability of the molecule, including its resistance to both hydrolysis and, presumably, thermal degradation. This strategy is a key consideration in the design of highly stable boronate esters for drug delivery applications.[7]

Postulated Thermal Degradation Pathways

In the absence of water, the thermal decomposition of six-membered cyclic boronate esters is expected to proceed through non-hydrolytic pathways. Based on studies of related organoboron compounds and polymers under pyrolysis conditions, a likely degradation cascade involves intermolecular reactions and fragmentation.[8][9]

Upon heating, boronic acid derivatives can undergo dehydration to form boroxines (cyclic trimers of boronic anhydrides).[8][9] It is plausible that at elevated temperatures, 2-aryl-1,3,2-dioxaborinanes could undergo intermolecular transesterification or fragmentation, leading to the formation of boroxines, the release of the 1,3-diol (propane-1,3-diol or its derivatives), and other volatile organic compounds.

A proposed initial step could be the homolytic cleavage of a B-O bond, followed by a cascade of radical reactions, or a concerted elimination reaction. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be the ideal technique to elucidate the exact nature of the decomposition products and confirm the degradation pathway.[10][11][12]

Degradation Dioxaborinane 2-Aryl-1,3,2-dioxaborinane Intermediate Reactive Intermediates Dioxaborinane->Intermediate Initial Fragmentation (e.g., B-O Cleavage) Heat High Temperature Heat->Dioxaborinane Δ Boroxine Arylboroxine (Trimer) Intermediate->Boroxine Intermolecular Condensation Diol 1,3-Propanediol Intermediate->Diol Elimination Volatiles Other Volatile Fragments Intermediate->Volatiles

Caption: Hypothesized thermal degradation pathway of 2-aryl-1,3,2-dioxaborinanes.

Experimental Workflow for Assessing Thermal Stability

A robust assessment of the thermal stability of six-membered cyclic boronate esters relies on a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Homogenous Sample (5-10 mg) Crucible Inert Crucible (Al₂O₃ or Pt) Sample->Crucible Weigh & Load TGA TGA Instrument Crucible->TGA DSC DSC Instrument Crucible->DSC TGA_Curve Mass Loss vs. Temp (Onset of Decomposition, Td) TGA->TGA_Curve Generate DSC_Curve Heat Flow vs. Temp (Melting Point, Tm) DSC->DSC_Curve Generate

Caption: Experimental workflow for thermal analysis of boronate esters.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the decomposition temperature (Td) of a compound.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry boronate ester into an inert TGA crucible (e.g., alumina or platinum). Ensure the sample is representative of the bulk material.[7]

  • Instrument Setup: Place the crucible in the TGA microbalance.

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).[14]

  • Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Td). The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tm) and other thermal transitions, such as glass transitions or crystallization events.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the boronate ester into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from ambient to a point above the expected melting point but below the decomposition temperature (determined by TGA). This erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heat: Ramp the temperature again at the same rate as the first heat. The melting point (Tm) is determined from the peak of the endotherm in this second heating scan.

  • Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram.

Data Presentation and Interpretation

Table 1: Predicted Relative Thermal Stability of Substituted 2-Aryl-1,3,2-dioxaborinanes

Aryl Substituent (para-position)Electronic EffectPredicted Relative Decomposition Temp. (Td)Rationale
-NO₂Strong Electron-WithdrawingHighestIncreases B-O bond strength by enhancing boron's Lewis acidity.
-CNStrong Electron-WithdrawingHighSimilar to -NO₂, significantly withdraws electron density.
-F, -ClModerate Electron-WithdrawingModerately HighInductively withdraws electron density, stabilizing the B-O bonds.
-HNeutral (Reference)BaselinePhenyl group as the standard for comparison.
-CH₃Weak Electron-DonatingModerately LowDonates electron density, slightly weakening the B-O bonds.
-OCH₃Strong Electron-DonatingLowestStrongly donates electron density, reducing B-O bond stability.

This table represents predicted trends based on established principles of physical organic chemistry. Actual decomposition temperatures require experimental verification via TGA.

Implications for Drug Development and Manufacturing

The solid-state thermal stability of a boronic acid-containing API, or its boronate ester prodrug form, has direct and significant consequences throughout the pharmaceutical development pipeline.

  • Formulation and Excipient Compatibility: Co-formulating a boronic acid API with polyol excipients like mannitol can lead to the in-situ formation of boronate esters, which may enhance solubility and stability.[6][9] Thermal analysis (TGA/DSC) is a crucial tool to assess the compatibility of the API with various excipients and to detect any changes in thermal behavior in the formulated product.[15][16]

  • Manufacturing Processes: Processes involving heat, such as drying, milling, or hot-melt extrusion, must be carefully controlled to remain below the decomposition temperature of the boronate ester to prevent degradation of the API.

  • Sterilization Method Selection: For parenteral drug products, sterility is mandatory. Terminal sterilization using dry heat (e.g., 160-180°C) is a common method but may not be suitable for thermally labile compounds. If the Td of a boronate ester is within or near the range of dry heat sterilization temperatures, this method would be precluded due to the high risk of API degradation. In such cases, alternative methods like ethylene oxide (EtO) sterilization, gamma irradiation, or aseptic filtration must be employed.[17] A thorough understanding of the thermal stability profile is therefore essential for making an informed decision on the sterilization strategy.

  • Shelf-Life and Storage Conditions: The thermal stability of the solid-state API is a key determinant of its long-term shelf-life. Accelerated stability studies, which involve storing the drug product at elevated temperatures, rely on an understanding of the degradation kinetics. A higher intrinsic thermal stability can translate to a longer shelf-life and less stringent storage requirements (e.g., avoiding the need for refrigeration).

Conclusion: A Call for Systematic Investigation

The thermal stability of six-membered cyclic boronate esters is a critical parameter underpinned by the strain-free chair conformation of the 1,3,2-dioxaborinane ring and modulated by the electronic nature of its substituents. While much of the existing research has rightfully focused on their hydrolytic properties, this guide underscores the imperative for a deeper understanding of their thermal behavior.

As more boronic acid-based therapeutics enter the development pipeline, a systematic investigation into the thermal decomposition pathways and a quantitative correlation of substituent effects with decomposition temperatures will be invaluable. Such data will empower formulation scientists and process chemists to make more informed decisions, ensuring the stability, safety, and efficacy of the final drug product from initial synthesis to patient administration.

References

  • Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

  • Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. (2021, February 13). [Video]. YouTube. Retrieved from [Link]

  • CONFORMATIONS OF SIX-MEMBERED RINGS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

  • Ring strain. (n.d.). In Wikipedia. Retrieved from [Link]

  • Çetinkaya, N. N. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES [Master's thesis, Middle East Technical University]. OpenMETU. Retrieved from [Link]

  • Organoboron chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Çetinkaya, N. N. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES (Publication No. 11511/89617) [Master's thesis, Middle East Technical University]. OpenMETU. Retrieved from [Link]

  • Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. Retrieved from [Link]

  • A new class of customisable stable boronic ester assemblies. (2026, February 10). PMC. Retrieved from [Link]

  • Thermal Decomposition Behavior of Boron-Potassium Nitrate (BKNO₃) by TGA. (n.d.). ResearchGate. Retrieved from [Link]

  • A New Class of Customisable Stable Boronic Ester Assembly. (n.d.). ChemRxiv. Retrieved from [Link]

  • Nitrogen-rich and Thiophene-containing Covalent Organic Framework Bulk and Films - Synthesis, Properties and Function. (2022, October 24). LMU Munich. Retrieved from [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. (n.d.). FILAB. Retrieved from [Link]

  • STUDY OF THE EFFECT OF DRY HEAT STERILIZATION ON ACTIVE PHARMACEUTICAL INGREDIENTS. (n.d.). [PDF]. Retrieved from [Link]

  • PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]

  • Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites. (2022, September 24). MDPI. Retrieved from [Link]

  • Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. (2022, May 1). LCGC International, 35(5), 20–26. Retrieved from [Link]

  • Boronate Derivatives of Functionally Diverse Catechols. (2010, March 31). Semantic Scholar. Retrieved from [Link]

  • Thermogravimetric analysis of aromatic boronic acids for potential flame retardant applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (2025, February 28). MDPI. Retrieved from [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). ScienceOpen. Retrieved from [Link]

  • Dennis, F. (n.d.). Transition Metal Mediated Transformations of Alkylboronic Esters. White Rose eTheses Online. Retrieved from [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). PubMed. Retrieved from [Link]

  • Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. Retrieved from [Link]

  • Influence of sterilization on the drug release behaviour of drug coated silicone. (n.d.). ResearchGate. Retrieved from [Link]

  • Application Data. (n.d.). Patent File Wrapper. Retrieved from [Link]

  • Method for manufacturing 1,3-dioxane-5-one. (n.d.). Google Patents.
  • 2, 2-bis(trifluoromethyl)-1, 3-dioxolane as inhalation anesthetic. (n.d.). Google Patents.
  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1,3,2-Dioxaborinanes as Robust Boronic Acid Surrogates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Insight: Overcoming the Boronic Acid Stability Challenge

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1] Their utility, however, is frequently hampered by a significant, inherent instability. Boronic acids have a strong tendency to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium presents considerable practical challenges:

  • Stoichiometric Ambiguity: The presence of an unknown mixture of the monomeric acid and the trimeric boroxine complicates accurate mass-based measurements, leading to inconsistent reaction outcomes.

  • Handling and Storage Issues: Many boronic acids, particularly electron-deficient or heteroaromatic variants, are not bench-stable and degrade over time, requiring special handling and storage conditions.[2]

  • Purification Difficulties: The high polarity of boronic acids can make them challenging to purify and handle.

To circumvent these issues, chemists have developed more stable "surrogates" or "protected" forms of boronic acids. While five-membered cyclic pinacol esters (dioxaborolanes) are widely used, six-membered 1,3,2-dioxaborinanes , formed from the condensation of boronic acids with 1,3-diols, represent a superior class of surrogates, offering enhanced stability and handling characteristics.[3][4]

G cluster_0 Unstable Equilibrium cluster_1 Stable Surrogate BA R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine Trimer) BA->Boroxine -3 H₂O Dioxaborinane 1,3,2-Dioxaborinane (Stable, Crystalline Solid) BA->Dioxaborinane + 1,3-Diol -2 H₂O H2O 3 H₂O Diol 1,3-Diol

Figure 1: The shift from unstable boronic acid/boroxine equilibrium to a stable 1,3,2-dioxaborinane surrogate.

The 1,3,2-Dioxaborinane Advantage: A Synthesis of Stability and Reactivity

The choice to use a 1,3,2-dioxaborinane surrogate is grounded in clear physicochemical principles that translate to tangible laboratory benefits.

  • Thermodynamic Stability: Six-membered rings are generally less strained and thermodynamically more stable than their five-membered counterparts. This structural feature imparts greater hydrolytic stability to 1,3,2-dioxaborinanes compared to the more common pinacol (five-membered dioxaborolane) esters.[4][5] This robustness minimizes premature decomposition during reaction setup, workup, and purification.

  • Superior Handling and Purification: Unlike many boronic acids which can be amorphous or waxy, 1,3,2-dioxaborinanes are frequently highly crystalline, bench-stable solids.[3] This facilitates precise weighing and simplifies purification, often allowing for simple recrystallization instead of silica gel chromatography, which can be degradative for more sensitive boron species.

  • Predictable Reactivity: By providing a single, stable, and well-defined source of the boronic acid moiety, 1,3,2-dioxaborinanes ensure reproducible and predictable performance in cross-coupling reactions. They readily engage in the catalytic cycle under standard Suzuki-Miyaura conditions, typically requiring a base and a protic co-solvent for efficient transmetalation.[2]

FeatureArylboronic AcidAryl-1,3,2-dioxaborinane
Form Amorphous solid or crystallineCrystalline solid
Shelf Stability (RT, Air) Variable; often poor, dehydrates to boroxineExcellent; typically stable for months to years[2]
Stoichiometric Purity Often a mixture of acid and boroxine trimerHigh, well-defined molecular weight
Purification Method Often difficult; recrystallization or derivatizationSimple recrystallization is common
Stability to Chromatography Variable; can degrade on silica gelGenerally stable
Table 1: Comparative properties of a typical arylboronic acid versus its 1,3,2-dioxaborinane derivative.

Protocol 1: Synthesis of a Representative 1,3,2-Dioxaborinane

This protocol details the synthesis of 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane from 4-methoxyphenylboronic acid and 2-methyl-2,4-pentanediol (a common 1,3-diol). The key to this procedure is the efficient removal of water to drive the esterification equilibrium towards the product.

Expertise & Experience: The choice of toluene as the solvent is strategic; it forms a low-boiling azeotrope with water, allowing for efficient removal via a Dean-Stark apparatus. This is a classic and highly effective method for driving condensation reactions to completion without the need for chemical drying agents.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
4-Methoxyphenylboronic AcidC₇H₉BO₃151.965.00 g32.9 mmol
2-Methyl-2,4-pentanediolC₆H₁₄O₂118.174.30 g (4.67 mL)36.4 mmol
TolueneC₇H₈92.14100 mL-
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (5.00 g, 32.9 mmol) and 2-methyl-2,4-pentanediol (4.67 mL, 36.4 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of toluene to the flask. The mixture will be a suspension.

  • Azeotropic Water Removal: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the trap.

  • Monitoring: Continue refluxing for 2-3 hours. The reaction is complete when water ceases to collect in the Dean-Stark trap and the reaction mixture becomes a clear, homogeneous solution. The theoretical amount of water to be collected is approximately 0.6 mL.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by recrystallization. Add a minimal amount of hot hexanes, swirl to dissolve, and allow to cool slowly to room temperature, then in an ice bath. Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. Typical yield: >90%.

Trustworthiness: In-Process Validation and Characterization

To ensure the successful synthesis of the target 1,3,2-dioxaborinane, proper analytical characterization is essential.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the incorporation of the diol backbone and the disappearance of the broad B(OH)₂ signal from the starting material (which often appears around δ 5.0-6.0 ppm). Expect characteristic signals for the diol's methyl groups and methylene protons, alongside the aromatic signals from the 4-methoxyphenyl group.

  • ¹³C NMR (101 MHz, CDCl₃): This technique provides a clear fingerprint of the carbon skeleton. The presence of signals corresponding to the quaternary and tertiary carbons of the diol backbone confirms the formation of the six-membered ring.[6]

  • ¹¹B NMR (128 MHz, CDCl₃): This is the most definitive technique for characterizing boron species.[7] The product should exhibit a single, sharp resonance in the region of δ 28–32 ppm , which is characteristic of a neutral, tricoordinate boronic ester.[8][9] The absence of signals at lower chemical shifts (e.g., δ 3-10 ppm) confirms the absence of tetracoordinate borate species.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the direct use of the synthesized and purified 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a cross-coupling reaction with 1-bromo-4-nitrobenzene.

G cluster_0 Step 1: Synthesis cluster_1 Step 2: Application BoronicAcid Boronic Acid Dioxaborinane 1,3,2-Dioxaborinane (Purified) BoronicAcid->Dioxaborinane Condensation Diol 1,3-Diol Diol->Dioxaborinane Product Biaryl Product Dioxaborinane->Product Suzuki-Miyaura Coupling ArylHalide Ar-X ArylHalide->Product

Figure 2: A streamlined workflow from boronic acid to the final cross-coupled product via a stable dioxaborinane intermediate.

Expertise & Experience: The choice of a mixed solvent system (e.g., dioxane/water) and a robust base like K₃PO₄ is crucial. The aqueous phase is necessary to dissolve the inorganic base, while the base itself is required to activate the boronic ester, forming a transient, nucleophilic "ate" complex that readily undergoes transmetalation to the palladium center. Degassing with an inert gas (argon or nitrogen) is non-negotiable; it prevents the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would terminate the catalytic cycle.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinaneC₁₄H₂₁BO₃248.13248 mg1.0 mmol
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01222 mg1.1 mmol
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5623 mg0.02 mmol
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.0 mmol
1,4-DioxaneC₄H₈O₂88.118 mL-
Water (degassed)H₂O18.022 mL-
Step-by-Step Methodology
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the 1,3,2-dioxaborinane (248 mg, 1.0 mmol), 1-bromo-4-nitrobenzene (222 mg, 1.1 eq), Pd(PPh₃)₄ (23 mg, 2 mol%), and K₃PO₄ (425 mg, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water (both previously degassed by sparging with argon for 15-20 minutes) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash with 20 mL of water, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product, 4-methoxy-4'-nitrobiphenyl.

Trustworthiness: Final Product Validation

The identity and purity of the final product, 4-methoxy-4'-nitrobiphenyl, should be confirmed by NMR spectroscopy and mass spectrometry, and the data should be compared with established literature values to validate the success of the cross-coupling protocol.

Conclusion

The use of 1,3,2-dioxaborinanes represents a significant methodological improvement for researchers employing boronic acids in synthesis. By converting inherently unstable boronic acids into robust, crystalline, and easy-to-handle surrogates, scientists can achieve greater reproducibility, simplify purification, and streamline synthetic workflows. These advantages are particularly critical in the high-stakes environment of drug discovery and development, where consistency and reliability are paramount. The protocols outlined herein provide a practical framework for the preparation and application of these valuable reagents.

References

  • Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses.
  • 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane - ACS Publications.
  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC.
  • ¹¹B NMR spectrum of chiral dioxaborinane (T1B1‐N) - ResearchGate.
  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron | The Journal of Organic Chemistry - ACS Publications.
  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC.
  • Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing).
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI.
  • (A) The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. Reproduced with permission - ResearchGate.
  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC.
  • Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners - Beilstein Journals.
  • Synthetic strategies for the synthesis of boronic acid esters-based... - ResearchGate.
  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC - NIH.
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC.

Sources

Solvent Selection for Suzuki-Miyaura Coupling of Trimethylene Glycol Boronates: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura (SM) cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is critical, and boronic esters, such as trimethylene glycol boronates, offer significant advantages over their corresponding boronic acids in terms of stability, ease of handling, and solubility.[3][4] However, the full potential of these reagents can only be realized through judicious selection of the reaction solvent. The solvent system does not merely act as a medium but actively participates in the catalytic cycle by influencing reactant solubility, catalyst stability, base efficacy, and the kinetics of elementary steps like transmetalation.[1][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical considerations for selecting the optimal solvent system for Suzuki-Miyaura couplings involving trimethylene glycol boronates.

The Foundational Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

To make an informed solvent choice, one must first understand its influence on the key steps of the Suzuki-Miyaura reaction. Solvents can stabilize reactive intermediates, modulate the activity of catalysts and reagents, and in some cases, dictate reaction selectivity.[1][5]

The catalytic cycle, illustrated below, involves three primary stages:

  • Oxidative Addition: An active Pd(0) species inserts into the carbon-halide (or pseudohalide) bond of the electrophile. The solvent's polarity can influence the rate of this step.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-determining step and is highly sensitive to the solvent, base, and the nature of the boronate.[6] The base activates the boronate, forming a more nucleophilic "ate" complex, and the solvent must facilitate this process.[7]

  • Reductive Elimination: The newly formed C-C bond is created as the coupled product is expelled from the palladium center, regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative ox_add_label Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation trans_label Transmetalation (Solvent & Base Critical) pd2_transmetalation->pd0 red_elim_label Reductive Elimination product R¹-R² red_elim_label->product aryl_halide R¹-X aryl_halide->ox_add_label boronate R²-B(OR)₂ boronate->trans_label base Base (e.g., K₂CO₃) base->trans_label

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The solvent influences all stages, particularly the critical transmetalation step where it mediates the activity of the base and the stability of the palladium intermediates.

Key Considerations for Trimethylene Glycol Boronates

Trimethylene glycol (or 1,3-propanediol) boronates are six-membered cyclic esters. Their stability and reactivity profile dictates specific solvent requirements.

  • Enhanced Stability: Like other boronic esters (e.g., pinacol, neopentyl glycol), trimethylene glycol boronates are generally more robust than boronic acids.[3][4] They are less prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[8] This stability allows for the use of a wider range of solvents, including protic ones, under carefully controlled conditions.

  • Solubility Profile: Boronic esters are typically more soluble in less polar organic solvents compared to the more polar, often oligomeric boronic acids.[3] This property permits the use of solvents like toluene and THF, which may be poor solvents for some boronic acids.

  • Hydrolysis and the Role of Water: While more stable, the ester can still hydrolyze back to the boronic acid, especially in the presence of a base and water. The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between palladium and boron, suggesting that a small amount of water can be beneficial or even necessary.[4][9] However, excess water can lead to competitive protodeboronation. Therefore, the water content in the solvent system must be precisely controlled. Anhydrous conditions are often preferred to maximize the lifetime of the ester and ensure reproducible results.[10]

A Practical Guide to Solvent Classes

The optimal solvent is highly substrate-dependent. However, general guidelines can be established based on the properties of common solvent classes.

Table 1: Comparison of Common Solvents for Suzuki Coupling of Boronates
Solvent ClassExamplesKey Characteristics & RationaleTypical Conditions & Considerations
Ethers 1,4-Dioxane, THF, 2-MeTHFGood general-purpose solvents. Effectively solubilize organic substrates and many palladium catalysts. Relatively polar but aprotic.Often used in a biphasic system with an aqueous base (e.g., 9:1 Dioxane:H₂O).[8] Degassing is critical to remove peroxides. 2-MeTHF is a greener alternative with better phase separation.
Aromatic Hydrocarbons Toluene, XylenesNon-coordinating, allows for higher reaction temperatures which can be beneficial for less reactive substrates (e.g., aryl chlorides). Good for anhydrous conditions.Typically requires a strong, non-aqueous base (e.g., K₃PO₄, CsF) or a phase-transfer catalyst if an aqueous base is used.[11]
Polar Aprotic DMF, NMP, MeCN, AcetoneHigh dielectric constants. Excellent at solvating inorganic bases (e.g., K₂CO₃), potentially allowing for a homogeneous reaction mixture. Can accelerate the rate of reaction.Can influence selectivity; MeCN has been shown to switch selectivity between C-Cl and C-OTf coupling sites.[5] DMF and NMP have high boiling points and can be difficult to remove.
Alcohols Isopropanol (IPA), t-ButanolProtic solvents that can participate in the reaction. Can sometimes improve yields where nonpolar solvents give poor conversion.[5]Use with caution. The protic nature can promote ester hydrolysis and protodeboronation. Best used in anhydrous systems with strong, non-nucleophilic bases.
Water H₂O (as a co-solvent)A green, inexpensive solvent. Often essential for activating the boronate for transmetalation via the palladium-hydroxo pathway.[9]The amount must be carefully controlled. Too much water can lead to catalyst deactivation and side reactions. Often used in mixtures with organic solvents like THF or Dioxane.[1]

Decision-Making Workflow for Solvent Selection

Choosing a solvent is a process of balancing competing factors: solubility, reactivity, and stability. The following workflow provides a logical path for selecting an initial solvent system for screening.

Figure 2: A decision workflow for initial solvent screening. This chart guides the researcher from substrate analysis to a logical starting point for reaction optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the cross-coupling of an aryl bromide with a trimethylene glycol boronate using a common solvent system.

Materials & Reagents:

  • Aryl Bromide (1.0 equiv)

  • Trimethylene Glycol Boronate (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (9:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction flask (oven-dried)

  • Magnetic stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • System Preparation: Assemble the oven-dried flask with a magnetic stir bar and condenser under a positive pressure of inert gas.

  • Solvent Degassing (CRITICAL): Sparge the 9:1 dioxane/water solvent mixture with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[8]

  • Reagent Addition: To the reaction flask, add the aryl bromide (1.0 equiv), the trimethylene glycol boronate (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture to the flask via cannula or syringe to a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) to the flask. The mixture may change color upon catalyst addition.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the aryl bromide starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Troubleshooting Guide

ProblemProbable Cause(s) Related to SolventSuggested Solution(s)
No or Low Conversion 1. Poor solubility of reagents. 2. Insufficiently degassed solvent (catalyst deactivation). 3. Base is not effective in the chosen solvent.1. Switch to a more polar solvent system (e.g., from Toluene to Dioxane/H₂O or DMF). 2. Ensure rigorous degassing of all solvents, including water.[8] 3. Switch to a stronger base (K₃PO₄) or a more solvating solvent (DMF).
Protodeboronation 1. Excessive water in the solvent system. 2. Reaction temperature is too high for extended periods. 3. Base is too strong/harsh.1. Use anhydrous conditions with a non-aqueous base (e.g., Toluene with K₃PO₄). 2. Lower the reaction temperature. 3. Switch to a milder base like K₂CO₃ or CsF.[11]
Homocoupling of Boronate 1. Presence of oxygen in the solvent. 2. Catalyst system promotes homocoupling.1. Improve the degassing procedure for the solvent. 2. Use a bulkier phosphine ligand which can suppress homocoupling by disfavoring the formation of Pd-boronate intermediates that lead to it.[8]

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available at: [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available at: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 4-tert-Butylphenyl Boronate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, specifically focusing on 4-tert-butylphenyl boronate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet crucial transformations.

The bulky tert-butyl group on the 4-position of the phenyl boronate presents a significant steric challenge that can impede the key steps of the catalytic cycle, leading to low yields, slow reaction times, and the formation of undesired byproducts. This guide provides in-depth, evidence-based solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura coupling of 4-tert-butylphenyl boronate with an aryl halide is giving me a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating problem when dealing with sterically hindered substrates. The primary bottlenecks in the Suzuki-Miyaura catalytic cycle for these substrates are typically the oxidative addition and/or the reductive elimination steps.[1][2] The bulky tert-butyl group can hinder the approach of the palladium catalyst to the aryl halide and also destabilize the transition state of the final bond-forming step.

Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection are Critical:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding couplings because the triphenylphosphine ligands are not bulky or electron-rich enough to promote the necessary catalytic steps.[2]

  • The Solution: Employ modern, specialized palladium precatalysts and ligands designed for hindered substrates. Buchwald-type biarylphosphine ligands are highly effective due to their steric bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination.[1][3][4]

    • Recommended Ligands:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for sterically hindered couplings.

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides improved results for electron-rich aryl chlorides.

      • BI-DIME (2-(Di-1H-inden-1-ylphosphino)-N,N-dimethylaniline): Has shown exceptional reactivity for extremely hindered biaryl couplings.[5][6]

      • AntPhos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene): Effective for sterically demanding aryl-alkyl couplings.[7]

2. The Right Base Makes a Difference:

  • The Problem: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] For hindered substrates, a stronger, non-nucleophilic base is often required to facilitate this step efficiently.

  • The Solution: Weaker bases like Na₂CO₃ may be insufficient.

    • Recommended Bases:

      • K₃PO₄ (Potassium Phosphate): A strong, yet non-nucleophilic base that is highly effective in many hindered couplings.[3]

      • Cs₂CO₃ (Cesium Carbonate): Another powerful base that can enhance reaction rates, especially with less reactive aryl chlorides.[10]

      • KF (Potassium Fluoride): Can be effective and is a good choice when base-sensitive functional groups are present.[8]

3. Solvent and Temperature Optimization:

  • The Problem: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Insufficient temperature may not provide the necessary activation energy for the hindered coupling.

  • The Solution: Anhydrous, polar aprotic solvents are generally preferred.

    • Recommended Solvents:

      • Dioxane, THF, Toluene: Often used with an aqueous base solution.[3][11]

      • 2-Methyl-THF: A greener alternative to THF with a higher boiling point.

    • Temperature: Reactions with hindered substrates often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[5][7][10]

Issue 2: Significant Formation of Protodeboronation Byproduct

Question: I am observing a significant amount of the corresponding arene (benzene with a tert-butyl group) in my reaction mixture, indicating protodeboronation. How can I suppress this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond by a proton source (often water in the presence of a base), is a major competing pathway, especially with electron-rich or sterically hindered aryl boronic acids.[12][13]

1. Use of Boronate Esters:

  • The Problem: Boronic acids are more susceptible to protodeboronation than their corresponding esters.

  • The Solution: Convert the 4-tert-butylphenyl boronic acid to a more stable boronate ester.

    • Pinacol Esters (Bpin): These are commonly used and offer increased stability.

    • MIDA Esters (N-methyliminodiacetic acid boronates): These are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[14]

2. Anhydrous Conditions:

  • The Problem: The presence of water is a key contributor to protodeboronation.

  • The Solution: While some water is often necessary for the Suzuki reaction to proceed, minimizing its amount can be beneficial. Consider using anhydrous solvents and a carefully controlled amount of water, or using an anhydrous base like K₃PO₄.[11][15]

3. Choice of Base:

  • The Problem: Strongly basic aqueous solutions can accelerate protodeboronation.

  • The Solution: Using a milder base like K₂CO₃ or KF might be advantageous if significant protodeboronation is observed, though this may require a more active catalyst system to compensate for the slower desired reaction.[8][11]

Issue 3: Homocoupling of the Aryl Halide or Boronic Acid

Question: My reaction is producing significant amounts of biaryl products from the homocoupling of my starting materials. What causes this and how can I prevent it?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can arise from several pathways. It is often promoted by the presence of oxygen or side reactions of the palladium catalyst.

1. Rigorous Degassing:

  • The Problem: Oxygen can promote the homocoupling of boronic acids.

  • The Solution: Ensure that your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[11]

2. Ligand-to-Palladium Ratio:

  • The Problem: An insufficient amount of ligand can lead to the formation of palladium black, which can promote homocoupling.

  • The Solution: Use an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, to ensure the palladium center remains coordinated and in the desired catalytic cycle.

3. Choice of Ligand:

  • The Problem: The ligand's steric bulk can influence the relative rates of cross-coupling versus homocoupling.

  • The Solution: Bulky ligands, such as the Buchwald-type ligands mentioned earlier, can disfavor the formation of homocoupled products by sterically hindering the approach of two identical coupling partners to the palladium center.[11]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Hindered Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 (0.5 - 2 mol%)Air- and moisture-stable, highly active for hindered substrates.[1]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[3][4]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base effective for hindered couplings.[3]
Solvent Dioxane/H₂O (5:1 to 10:1)Good solubility for many substrates and compatible with aqueous bases.[11]
Temperature 100 °CProvides sufficient energy for the sterically demanding steps.
Atmosphere Inert (Argon or Nitrogen)Minimizes catalyst deactivation and homocoupling side reactions.
General Experimental Protocol
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 4-tert-butylphenyl boronate (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the vessel with a septum and purge with argon for 15 minutes.

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronate Ar'-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Steric Hindrance in Reductive Elimination

Caption: Steric clash between bulky groups can hinder reductive elimination.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261–2265. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ikawa, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. [Link]

  • Hossian, A., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23833–23844. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(7), 2261-5. [Link]

  • ResearchGate. (n.d.). Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]

  • Myers Group. (n.d.). The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Liu, C., et al. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Journal of the American Chemical Society. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

Sources

Technical Support Center: 1,3,2-Dioxaborinane Activation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Base Strength & Activation Kinetics for 1,3,2-Dioxaborinane Coupling Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Identify Your Failure Mode

Before adjusting base strength, you must diagnose the specific kinetic failure of your reaction. 1,3,2-dioxaborinanes (e.g., neopentyl glycol esters) exhibit distinct stability profiles compared to their 5-membered ring counterparts (like pinacol esters).

Select the symptom that best matches your observation:

Symptom A: "The Silent Failure"
  • Observation: High recovery of unreacted aryl halide and dioxaborinane starting material.

  • Root Cause: Failure to form the reactive boronate "ate" complex. The base is likely too weak or too insoluble to overcome the steric strain/stability of the 6-membered dioxaborinane ring.

  • Immediate Action:

Symptom B: "The Vanishing Boron"
  • Observation: Aryl halide remains, but the dioxaborinane is consumed. Mass spec shows hydro-deboronated byproduct (Ar-H) or boric acid.

  • Root Cause: Base strength is excessive relative to the transmetallation rate. The "ate" complex formed but underwent protodeboronation before it could engage with the Palladium catalyst.

  • Immediate Action:

Technical Deep Dive: The Activation Mechanism

To fix the chemistry, you must visualize the invisible. The base does not merely "scavenge protons"; it acts as a nucleophilic switch.

In the Boronate Pathway (the dominant pathway for dioxaborinanes), the base (


) attacks the empty p-orbital of the boron atom to convert the electrophilic, 

-hybridized neutral ester into a nucleophilic,

-hybridized boronate "ate" complex. This complex is the actual transmetallating species.
Visualizing the Pathway (Graphviz)

Dioxaborinane_Activation Neutral_Ester Neutral 1,3,2-Dioxaborinane (sp2, Electrophilic) Ate_Complex Boronate 'Ate' Complex (sp3, Nucleophilic) Neutral_Ester->Ate_Complex Activation (k1) Base Base (Nu-) Base->Ate_Complex Product Coupled Product (Biaryl) Ate_Complex->Product Transmetallation (k2) (Fast) Deboronation Protodeboronation (Ar-H + Boric Acid) Ate_Complex->Deboronation Decomposition (k3) (If k2 is slow) Pd_Cycle Pd(II)-Ar Complex Pd_Cycle->Product

Figure 1: The Kinetic Bifurcation. Success depends on the Transmetallation rate (


) exceeding the Decomposition rate (

).

Optimization Matrix: Base Selection Logic

1,3,2-dioxaborinanes are generally more hydrolytically stable than pinacol esters due to the 6-membered ring's lack of ring strain. However, this stability often requires a stronger "push" to activate.

Use this matrix to select the appropriate base based on your substrate's pKa sensitivity and steric profile.

Base CategorySpecific ReagentpKa (conj. acid)*Activation PowerRecommended Use Case
Mild Carbonates

/

~10.3LowBaseline. Use for electron-deficient aryl halides. Often requires water (Suzuki-Miyaura conditions) to solubilize.
Soluble Carbonates

~10.3MediumSteric Challenge. The "Cesium Effect" improves solubility in organic solvents (DMF/Dioxane), aiding activation of bulky neopentyl esters.
Phosphates

~12.3HighThe Workhorse. Excellent for 1,3,2-dioxaborinanes. The higher basicity drives "ate" complex formation without being as nucleophilic as alkoxides.
Alkoxides

/

~17.0Very HighDifficult Activation. Use only for very electron-rich or sterically hindered borinanes. Warning: High risk of protodeboronation.
Fluorides

/

N/A (F- affinity)OrthogonalBase-Sensitive. Activates via F-B coordination rather than Brønsted basicity. Ideal if substrate has acidic protons (e.g., phenols, amides).

*pKa values are approximate aqueous values; effective basicity varies significantly in organic solvents (e.g., DMSO, DMF).

Self-Validating Protocol: NMR Monitoring

Do not guess if your base is working. Verify it. The shift in hybridization from


 to 

is spectroscopically distinct.
The Protocol
  • Preparation: Dissolve your 1,3,2-dioxaborinane (0.1 mmol) and your chosen Base (2.0 equiv) in the reaction solvent (0.6 mL).

  • Lock: Use a

    
     capillary insert or deuterated solvent.
    
  • Acquisition: Run a standard

    
     NMR experiment (quartz tubes are preferred but borosilicate is acceptable for qualitative checks if background subtraction is used).
    
Interpretation Guide
Observed Shift (

, ppm)
Species IdentityDiagnosis
+25 to +32 ppm Neutral Dioxaborinane (

)
Inactive. The base is too weak or insoluble. No reaction will occur.
+2 to +10 ppm Boronate "Ate" Complex (

)
Active. The system is primed for transmetallation.
+18 to +20 ppm Boric Acid / BoroxineDecomposed. Hydrolysis has occurred. Check water content.[1][2]

Expert Insight: If you see a peak at ~2-10 ppm but your yield is still low, the issue is not activation. It is the Transmetallation step (catalyst/ligand mismatch) or Competing Protodeboronation.

Troubleshooting & FAQs

Q1: I am using but seeing significant protodeboronation. How do I fix this?

A: Protodeboronation is often catalyzed by the very species you are trying to generate (the "ate" complex) in the presence of a proton source.

  • The Fix: Switch to anhydrous conditions .

  • Why: 1,3,2-dioxaborinanes can often be activated by alkoxides or carbonates in dry solvents (DMF or Dioxane) without water. Water acts as the proton source for deboronation.[3] By removing water, you force the "ate" complex to wait for the Palladium catalyst rather than quenching itself with a proton.

Q2: My neopentyl glycol ester is completely inert with Carbonates. Why?

A: Neopentyl glycol esters are sterically bulky. The carbonate anion may be poorly soluble in your organic solvent, preventing the necessary collision with the boron center.[4]

  • The Fix: Add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) or switch to

    
     . The larger Cesium cation significantly improves the solubility of the carbonate anion in organic media, increasing the effective concentration of the base.
    
Q3: Can I use hydroxide bases (NaOH/KOH)?

A: Generally, avoid hydroxides for 1,3,2-dioxaborinanes unless the substrate is simple. Hydroxides are small, hard nucleophiles that can attack the boron center aggressively, often leading to hydrolysis of the ester linkage itself (cleaving the diol) rather than just activating the C-B bond.

Decision Tree for Optimization (Graphviz)

Optimization_Logic Start Start: Low Yield Check_SM Is Borinane Consumed? Start->Check_SM No_Cons NO (SM Remains) Check_SM->No_Cons Yes_Cons YES (Deboronation) Check_SM->Yes_Cons Solubility Check Base Solubility No_Cons->Solubility Strength Check Base Strength No_Cons->Strength Action_Sol Switch to Cs2CO3 or add Water/Crown Ether Solubility->Action_Sol Action_Str Switch to K3PO4 or KOtBu Strength->Action_Str Water_Check Is Water Present? Yes_Cons->Water_Check Base_Check Is Base too Strong? Yes_Cons->Base_Check Action_Dry Use Anhydrous Conditions (Dry Dioxane/DMF) Water_Check->Action_Dry Action_Mild Switch to K2CO3 or Slow Addition of Base Base_Check->Action_Mild

Figure 2: Logical flow for troubleshooting yield issues based on starting material (SM) fate.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11–59. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314–321. [Link]

  • Cox, P. A., et al. (2017).[5] Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]

  • Gonzalez, J. A., & Ouellette, M. A. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3721–3727. [Link]

Sources

accelerating transmetalation of stable cyclic boronic esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organoboron Reactivity Division Current Status: Online 🟢 Subject: Accelerating Transmetalation of Stable Cyclic Boronic Esters Assigned Specialist: Senior Application Scientist (Ph.D., Organometallics)

Welcome to the Reaction Optimization Hub

You are likely here because your cross-coupling reaction (Suzuki-Miyaura) has stalled. You are using a stable cyclic boronic ester (e.g., Pinacol, Neopentyl Glycol, or MIDA), and while these reagents are excellent for purification and storage, they often exhibit sluggish reactivity compared to boronic acids.

This guide addresses the "Stability-Reactivity Trade-off." The very features that make these esters stable (steric bulk, chelation) inhibit the transmetalation step—the transfer of the organic group from Boron to Palladium.

Below are three "Support Tickets" covering the most common failure modes, followed by advanced troubleshooting protocols.

Ticket #001: The "Inert Pinacol" Scenario

Issue: My aryl pinacol boronate (Ar-Bpin) is recovering 90% unreacted starting material. I am using standard anhydrous conditions (K₂CO₃/DMF).

Diagnosis: Pinacol esters are sterically hindered and Lewis-acidic poor. In anhydrous conditions, they struggle to form the necessary "ate" complex required for transmetalation. Furthermore, the "Boronate Pathway" (direct reaction) is often too slow for Bpin esters. You are stuck at the Transmetalation Bottleneck .

Solution Protocol: The Hydrolysis Assist To accelerate the reaction, you must force the ester to enter the "Oxo-Palladium" pathway or hydrolyze it in situ to the more reactive boronic acid.

Step-by-Step Troubleshooting:

  • Introduce Water: The most common error is using strictly anhydrous conditions for Bpin esters.

    • Action: Switch solvent system to Dioxane/H₂O (4:1) or THF/H₂O (10:1) .

    • Mechanism:[1][2][3] Water hydrolyzes the Bpin to Ar-B(OH)₂, or generates hydroxide (OH⁻) from the carbonate base. The OH⁻ is a smaller, harder nucleophile than carbonate, rapidly forming the reactive hydroxy-boronate species [Ar-B(OH)₃]⁻.

  • Switch to "Hard" Bases:

    • Action: Replace K₂CO₃ or Cs₂CO₃ with Ba(OH)₂ or NaOH .

    • Why: According to Lennox and Lloyd-Jones, the rate of transmetalation correlates with the Lewis basicity of the oxygen donor. Hydroxides generate the active [Pd-OH] species much faster than carbonates.

  • The "Fork in the Trail" Visualization:

    • Understand which pathway you are forcing.

TransmetalationPathways Start Cyclic Boronic Ester (Stable/Slow) Hydrolysis Hydrolysis Pathway (Requires H2O) Start->Hydrolysis + H2O / Base Direct Direct Activation (Anhydrous) Start->Direct + Fluoride / Alkoxide Acid Boronic Acid (Reactive) Hydrolysis->Acid Ring Opening AteComplex Boronate 'ate' Complex [Ar-B(OR)3]- Direct->AteComplex Coordination Acid->AteComplex + OH- Pd Pd(II)-Ar' Species AteComplex->Pd Transmetalation (Rate Determining) Product Cross-Coupled Product Pd->Product Reductive Elimination

Figure 1: The "Fork in the Trail" mechanism. Cyclic esters usually require conversion to the 'ate' complex via hydrolysis (yellow path) or direct nucleophilic activation (blue path) to react efficiently.

Ticket #002: The MIDA Boronate "Slow Release" Stalling

Issue: I am using a MIDA boronate to couple an unstable pyridine ring. The reaction is extremely slow, or I see no conversion.

Diagnosis: MIDA boronates are too stable. The sp³ hybridized boron atom is coordinatively saturated, meaning it cannot undergo transmetalation directly. It must hydrolyze to the boronic acid first.[4][5] If you are running this anhydrously or at low temperature, the "lid" (the MIDA ligand) never comes off.

Solution Protocol: Tuning the Release Rate

  • Verify Solvolysis Conditions:

    • MIDA hydrolysis is pH and temperature-dependent.

    • Standard: K₃PO₄ (3.0 equiv) in Dioxane/H₂O (5:1) at 60°C.

    • Troubleshooting: If stalled, increase temperature to 95°C or switch to NaOH (aq) for rapid release (warning: may decompose sensitive substrates).

  • The Copper Co-Catalyst (The "Burke" Modification):

    • For 2-pyridyl MIDA boronates (extremely difficult substrates), standard hydrolysis is often insufficient.

    • Action: Add Cu(OAc)₂ (0.5 equiv) .

    • Mechanism:[1][2][3] Copper facilitates the transmetalation of the released boronic acid or interacts with the nitrogen lone pair to prevent catalyst poisoning.

Comparative Hydrolysis Rates (Data Table):

Boron SpeciesHybridizationHydrolysis Rate (pH 10)Transmetalation Speed (Relative)
Boronic Acid sp²N/A (Already Hydrolyzed)Fast (100)
Pinacol Ester sp²Slow (Steric Bulk)Slow (10)
MIDA Boronate sp³Variable (Temp Dependent)Zero (must hydrolyze first)
Trifluoroborate sp³Slow/Acid DependentMedium (requires equilibrium)

Ticket #003: Anhydrous Acceleration (When Water is Forbidden)

Issue: My substrate contains a water-sensitive moiety (e.g., acid chloride, active ester). I cannot use aqueous base, but the Pinacol ester won't react.

Diagnosis: You cannot use the Hydrolysis Pathway. You must force the "Direct Activation" pathway using a nucleophile that is soluble in organic solvents but strong enough to activate the boron.

Solution Protocol: Fluoride or Alkoxide Activation

  • Fluoride Activation (The "Denmark" Approach):

    • Reagent:CsF (2-3 equiv) or TBAF (anhydrous) .

    • Solvent: THF or Toluene.[5]

    • Mechanism:[1][2][3] Fluoride (F⁻) has an exceptionally high affinity for Boron. It attacks the empty p-orbital of the Bpin, forming a [Ar-Bpin-F]⁻ species. This anionic species transmetalates similarly to an organosilanolate.

  • Lithium Triisopropyl Borates (The "Buchwald" Pre-Activation):

    • If the Bpin is too sluggish, convert it before the reaction.

    • Protocol: Treat Ar-Br with nBuLi, then add B(OiPr)₃.[5] Do not quench to acid. Use the resulting Li[Ar-B(OiPr)₃] salt directly.

    • Benefit: These are already "activated" (sp³ hybridized anionic boronates) and fly through the transmetalation step.

Decision Tree: Optimization Workflow

Use this logic flow to select your acceleration strategy.

TroubleshootingTree Start Reaction Stalled / Low Yield CheckEster Identify Boron Reagent Start->CheckEster IsMIDA MIDA Boronate? CheckEster->IsMIDA MIDAYes Check Water/Temp IsMIDA->MIDAYes Yes IsPin Pinacol/Cyclic Ester? IsMIDA->IsPin No MIDAFix Increase T to 95°C Ensure H2O present MIDAYes->MIDAFix WaterSens Water Sensitive Substrate? IsPin->WaterSens Yes Anhydrous Use Fluoride Activation (CsF / THF) WaterSens->Anhydrous Yes Aqueous Use Hydroxide Base (Ba(OH)2 / Dioxane / H2O) WaterSens->Aqueous No (Standard)

Figure 2: Decision matrix for selecting the correct acceleration protocol based on reagent type and substrate sensitivity.

Frequently Asked Questions (FAQs)

Q: Why does Ba(OH)₂ work better than K₂CO₃ for hindered aryl boronates? A: It comes down to the "Oxo-Palladium" pathway. Transmetalation is faster when the Palladium center has a Hydroxo (Pd-OH) ligand rather than a Halide (Pd-X). Barium Hydroxide provides a high concentration of OH⁻ ions in the organic/aqueous interface, rapidly converting L₂Pd(Ar)X to L₂Pd(Ar)OH. This Pd-OH species is extremely aggressive toward the Boron center, accelerating the reaction [1].

Q: Can I use microwave irradiation to speed up MIDA coupling? A: Yes, absolutely. MIDA hydrolysis is an endothermic process. Microwave heating (100-120°C for 10-20 mins) can rapidly cleave the MIDA protecting group, releasing the boronic acid in a burst. This is effective for difficult substrates but defeats the purpose of "slow release" if your boronic acid is unstable. Only use MW if the boronic acid is relatively stable but the MIDA cleavage is the rate-limiting step.

Q: My Bpin ester is decomposing (protodeboronation) before coupling. What now? A: You have accelerated the hydrolysis too much without matching the transmetalation rate.

  • Fix: Switch to anhydrous activation (Pathway B). Use CsF in dry THF. By avoiding water, you prevent the formation of the free boronic acid (which is prone to protodeboronation), keeping the boron in the protected "ate" form until it hits the Palladium [4].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[6] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[5][7][8][9] Organic Letters, 14(17), 4606–4609. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Validation & Comparative

Comparative Guide: TLC Retention & Silica Stability of 1,3,2-Dioxaborinane vs. Pinacol Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromatographic Reality

In the development of organoboron therapeutics and intermediates, the choice between Pinacol (Bpin) and 1,3,2-Dioxaborinane (specifically Neopentyl Glycol, Bnpg) esters is often dictated by the isolation method. While both serve as masking groups for the Lewis-acidic boronic acid, they exhibit drastically different behaviors on silica gel.

  • Pinacol Esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): The industry standard for silica gel chromatography. They exhibit high retention factors (

    
    ), distinct spots, and moderate-to-high resistance against silica-induced protodeboronation.
    
  • 1,3,2-Dioxaborinanes (e.g., 5,5-dimethyl-1,3,2-dioxaborinane): While offering superior crystallinity for filtration-based isolation, these 6-membered rings are kinetically unstable on acidic silica. They frequently suffer from "streaking" during TLC and significant mass loss during column chromatography due to rapid hydrolysis.

This guide analyzes the mechanistic underpinnings of these differences and provides validated protocols for their analysis and purification.

Mechanistic Analysis: Ring Size & Hydrolytic Stability

The disparity in TLC retention and stability stems from the thermodynamic and kinetic differences between the 5-membered (dioxaborolane) and 6-membered (dioxaborinane) ring systems.

The 5-Membered Advantage (Pinacol)

Pinacol esters benefit from the gem-dimethyl effect combined with the structural rigidity of the 5-membered ring. The O-B-O bond angle in the 5-membered ring (


) is closer to the ideal 

geometry of boron, reducing ring strain compared to the 6-membered analog. Furthermore, the steric bulk of the tetramethyl groups protects the boron center from nucleophilic attack by water or silanol groups on the silica surface.
The 6-Membered Liability (Neopentyl Glycol)

Although neopentyl glycol (Bnpg) esters possess the gem-dimethyl group (at the 5-position), the 6-membered ring is more conformationally mobile. This flexibility allows easier access for nucleophiles (like surface silanols) to the empty


-orbital of the boron atom, facilitating hydrolysis. On a TLC plate, this manifests as streaking : the ester continuously hydrolyzes into the polar boronic acid (which sticks to the baseline) as it migrates.
Pathway Visualization

The following diagram illustrates the competitive pathways of migration vs. hydrolysis on silica gel.

SilicaHydrolysis cluster_0 TLC Plate Dynamics Ester Boronic Ester (Lipophilic, High Rf) Silica Silica Surface (Acidic -SiOH) Ester->Silica Adsorption Migration Elution/Migration Ester->Migration Stable (Pinacol) Complex Activated Complex (Tetrahedral Boronate) Silica->Complex Coordination Hydrolysis Hydrolysis Complex->Hydrolysis H2O / H+ Complex->Migration Unstable (Bnpg) Acid Free Boronic Acid (Polar, Baseline Rf) Hydrolysis->Acid Decomposition

Experimental Data: TLC Retention & Stability

The following data summarizes the typical behavior of aryl boronic esters in a standard Hexane/Ethyl Acetate (EtOAc) mobile phase.

Table 1: Comparative Chromatographic Performance
FeaturePinacol Ester (Bpin)Neopentyl Glycol Ester (Bnpg)Free Boronic Acid
Typical

(3:1 Hex/EtOAc)
0.5 – 0.8 0.5 – 0.8 (if stable)0.0 – 0.1
TLC Appearance Compact, circular spot.Elongated streak or disappearance.Baseline spot (often invisible without specific stain).
Silica Half-Life (

)
> 24 Hours< 1 Hour (Substrate dependent)N/A (Stable but stuck)
Purification Yield High (85-99%)Low (due to degradation)Low (requires reverse phase)
Recrystallization Difficult (often oils)Excellent (often solids) Good

Key Insight: If a Neopentyl ester appears to have a "lower"


 than Pinacol, it is often an artifact. The ester begins moving at high 

, hydrolyzes partially, and the resulting boronic acid drags the spot effectively backward, creating a smear from

0.7 down to 0.0.

Validated Protocols

Protocol A: The "2D-TLC" Stability Check

Before attempting column chromatography on a 1,3,2-dioxaborinane, validate its stability using this self-validating method.

  • Spotting: Apply the reaction mixture to the bottom-left corner of a square TLC plate (2 cm from bottom, 2 cm from left).

  • Run 1 (Vertical): Develop the plate in your chosen solvent system (e.g., 20% EtOAc/Hexane). Dry the plate completely.

  • Run 2 (Horizontal): Rotate the plate 90° counter-clockwise. Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compounds: Appear on the diagonal line (

      
      ).
      
    • Unstable (Hydrolyzing) Compounds: Appear off-diagonal. If the Bnpg ester hydrolyzes during the first run, the resulting boronic acid will not move in the second run, appearing below the diagonal.

Protocol B: Boric Acid-Impregnated Silica (For Sensitive Esters)

If you must purify a sensitive dioxaborinane or a labile pinacol ester, use "B-Silica" to inhibit hydrolysis by saturating the silica's Lewis basic sites.

  • Preparation: Dissolve boric acid (

    
    ) in Methanol.
    
  • Impregnation: Add silica gel to the solution. Remove solvent in vacuo to achieve a loading of ~10% w/w Boric Acid on Silica.

  • Usage: Use this modified silica for the flash column. The excess boric acid suppresses the hydrolysis equilibrium.

    • Note: This method is effective but can contaminate the product with boric acid, requiring a subsequent wash.

Protocol C: Transesterification Workaround

For 1,3,2-dioxaborinanes that are too unstable for silica, the standard industry workflow is Transesterification .

  • Dissolution: Dissolve the crude Neopentyl ester in THF/Water (4:1).

  • Exchange: Add 3-5 equivalents of Pinacol .

  • Catalysis: Add mild acid (catalytic HCl or

    
    ).
    
  • Result: The thermodynamic preference (or mass action) drives the conversion to the Pinacol ester.

  • Purification: Purify the resulting stable Bpin ester on standard silica.

Decision Workflow: Purification Strategy

Use the following logic to determine the correct isolation path for your boronic ester.

PurificationStrategy Start Crude Boronic Ester Mixture CheckType Identify Ester Type Start->CheckType Pinacol Pinacol (Bpin) CheckType->Pinacol Dioxa 1,3,2-Dioxaborinane (Bnpg) CheckType->Dioxa TLC_Check Run 2D-TLC Stability Test Pinacol->TLC_Check Dioxa->TLC_Check Cryst Crystallization (Pentane/Ether) Dioxa->Cryst High Crystallinity Stable On Diagonal? (Stable) TLC_Check->Stable StandardCol Standard Silica Column (Hex/EtOAc) Stable->StandardCol Yes BSilica Boric Acid Doped Silica Stable->BSilica Minor Streaking Transester Transesterify to Bpin Stable->Transester No (Decomposes) Transester->StandardCol

References

  • Aggarwal, V. K. (2017). Standard Lithiation–Borylation: A User's Guide. University of Bristol. [Link]

  • Oka, N., et al. (2022).[1] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[1] Organic Letters. [Link]

  • Hitosugi, S., et al. (2012).[2] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Chem-Station. (2016).[3] Protecting Groups for Boronic Acids. [Link]

Sources

HPLC analysis methods for 4-tert-butylphenyl boronates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC analysis methods for 4-tert-butylphenyl boronic acid (CAS 123324-71-0) . It is designed for analytical scientists requiring robust protocols for purity assessment, reaction monitoring (Suzuki coupling), and stability testing.

Optimizing Separation, Controlling Hydrolysis, and Managing Boroxine Artifacts

Executive Summary

Analysis of 4-tert-butylphenyl boronic acid presents a unique chromatographic paradox: the tert-butyl group imparts significant hydrophobicity, while the boronic acid moiety (


) is highly polar, chemically reactive, and prone to dynamic equilibrium with its anhydride (boroxine).

This guide compares two primary methodologies:

  • The Workhorse Method (C18): Best for general purity and quality control.

  • The Selectivity Method (Phenyl-Hexyl): Superior for separating structurally similar aromatic impurities and reaction byproducts.

Part 1: The Chemical Challenge

Before selecting a column, one must understand the analyte's behavior in solution. Unlike standard organic molecules, aryl boronic acids exist in a dynamic equilibrium that can manifest as peak broadening or "ghost" peaks in HPLC.

The Boroxine Equilibrium

In non-aqueous solvents or during drying, 4-tert-butylphenyl boronic acid dehydrates to form a trimeric cyclic anhydride (boroxine). In the presence of water (mobile phase), this should revert to the monomeric acid. However, on-column kinetics can lead to peak splitting if the reversion is slow.

BoroxineEquilibrium BA Monomeric Boronic Acid (Analyte of Interest) Boroxine Boroxine (Trimer) (Dehydrated Artifact) BA->Boroxine Dehydration (Sample Prep/Storage) Boroxine->BA Hydrolysis (On-Column) H2O Water (Mobile Phase) H2O->BA Promotes Reversion

Figure 1: The dynamic equilibrium between boronic acid and boroxine. Ensuring complete hydrolysis on-column is critical for single-peak integration.

Part 2: Comparative Methodologies

Method A: The Standard C18 Protocol

Best For: Routine purity checks (QC), raw material release. Mechanism: Hydrophobic interaction dominated by the tert-butyl group.

  • Column: End-capped C18 (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Performance Profile:

Metric Performance Notes

| Retention | High | The tert-butyl group provides strong retention on C18 (


). |
| Peak Shape  | Good (Tailing < 1.3) | Requires fully end-capped columns to prevent boron-silanol interaction. |
| Robustness  | Excellent | Highly reproducible for simple mixtures. |
Method B: The Phenyl-Hexyl Selectivity Protocol

Best For: Complex reaction mixtures (Suzuki coupling), separating de-boronated byproducts (tert-butylbenzene). Mechanism:


 interactions combined with hydrophobicity.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~5.0).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Performance Profile:

Metric Performance Notes
Retention Moderate Slightly lower retention than C18, allowing faster runs.

| Selectivity | Superior | Resolves the boronic acid from protodeboronated impurities (tert-butylbenzene) via


 discrimination. |
| Peak Shape  | Excellent (Tailing < 1.1) | The phenyl phase often masks silanols better for aromatic acids. |

Part 3: Detailed Experimental Protocols

Sample Preparation (Critical Step)

To ensure you are quantifying the acid and not the boroxine, the sample must be fully solvated and hydrolyzed before injection.

  • Solvent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure:

    • Weigh 10 mg of 4-tert-butylphenyl boronic acid.

    • Dissolve in 10 mL of solvent.

    • Sonicate for 10 minutes. (This step drives the hydrolysis of any boroxine present in the solid state back to the acid form).

    • Filter through a 0.22 µm PTFE filter.

Gradient Conditions (Method A - C18)
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeCN)
0.09010
8.01090
10.01090
10.19010
14.09010
Detection Parameters
  • UV Wavelength: 254 nm (Aromatic ring) and 220 nm (General).

  • Note: Boronic acids are not fluorescent unless derivatized (e.g., with Alizarin Red S post-column), so UV is the standard.

Part 4: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the empty p-orbital of Boron and residual silanols (Si-OH) on the column stationary phase.

  • Solution: Switch to a "High Strength Silica" (HSS) or "Charged Surface Hybrid" (CSH) column which is designed to repel basic/Lewis-acidic interactions. Alternatively, increase buffer concentration to 20 mM.

Issue: Double Peaks

  • Cause: Incomplete hydrolysis of boroxine esters or pinacol esters (if used as starting material).

  • Solution: Ensure the mobile phase contains at least 10% water at all times. Avoid 100% organic injection solvents.

Issue: Carryover

  • Cause: 4-tert-butylphenyl boronic acid is sticky due to the lipophilic tail.

  • Solution: Use a needle wash of 90:10 MeCN:Water with 0.1% Formic Acid.

Part 5: Method Selection Workflow

MethodSelection Start Start: Define Analytical Goal Goal What is the sample matrix? Start->Goal RawMat Raw Material / Pure Standard Goal->RawMat Simple Matrix Reaction Suzuki Reaction Mixture Goal->Reaction Complex Matrix MethodA Method A: C18 + Formic Acid (Focus: Stability & Purity) RawMat->MethodA MethodB Method B: Phenyl-Hexyl + MeOH (Focus: Byproduct Resolution) Reaction->MethodB

Figure 2: Decision tree for selecting the appropriate HPLC column chemistry.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. Available at: [Link]

  • Kumar, A., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC."[2] Journal of Liquid Chromatography & Related Technologies, 2014.[2] Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog. Available at: [Link]

  • Duval, F., et al. "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin."[3] Journal of Chromatography A, 2015.[3] Available at: [Link]

Sources

A Researcher's Guide to Distinguishing Boronic Acid Impurities from Ester Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and organic synthesis, boronic acids and their ester derivatives are pivotal intermediates, most notably in Suzuki-Miyaura cross-coupling reactions. The purity of the boronic ester is paramount for reaction efficiency and downstream product integrity. A common challenge is the presence of residual or hydrolyzed boronic acid in the final ester product. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the definitive identification and quantification of these species. This guide provides an in-depth comparison and practical protocols for utilizing ¹H, ¹³C, and, most critically, ¹¹B NMR to ensure the quality of your boronic ester products.

The Core of the Challenge: Structural and Electronic Differences

The key to distinguishing a boronic acid from its corresponding ester lies in the change at the boron center. A boronic acid features a trigonal planar, sp²-hybridized boron atom bonded to two hydroxyl (-OH) groups. In the presence of a diol (like pinacol), a reversible condensation reaction occurs, forming a boronate ester. This transformation results in a tetrahedral, sp³-hybridized boron atom in many cases, though trigonal planar esters also exist. This fundamental change in hybridization and the local electronic environment of the boron atom and adjacent nuclei forms the basis for their differentiation by NMR.[1][2]

Comparative Analysis via Multinuclear NMR

A multi-pronged NMR approach provides the most comprehensive picture of sample purity. While ¹H NMR is often the first line of analysis, ¹¹B NMR offers a direct and unambiguous window into the boron species present.

¹¹B NMR: The Direct Approach

¹¹B NMR spectroscopy is exceptionally sensitive to the hybridization state of the boron atom.[2][3][4] This makes it the most direct method for distinguishing between boronic acids and their esters.

  • Boronic Acids (sp² hybridization): These typically exhibit broad signals in the downfield region of the ¹¹B NMR spectrum, generally between δ 27 to 33 ppm .[2][5]

  • Boronate Esters (sp³ hybridization): The formation of the ester and the change to a more shielded, often tetrahedral environment causes a significant upfield shift . Signals for boronate esters commonly appear between δ 2 to 13 ppm .[2][5] The exact chemical shift can be influenced by the diol used and the substituents on the boronic acid.[2]

This substantial difference in chemical shift allows for clear identification and even quantification of the boronic acid impurity relative to the ester product by integrating the respective signals.[1][6]

Table 1: Typical ¹¹B NMR Chemical Shift Ranges

Compound TypeBoron HybridizationTypical ¹¹B Chemical Shift (ppm)
Phenylboronic Acidsp²~27-33
Phenylboronate Estersp³~2-13
Boric Acid (impurity)sp²~19

Note: Chemical shifts are relative to BF₃•OEt₂ and can vary based on solvent and substituents.[2][5]

¹H NMR: Subtle but Significant Shifts

While less dramatic than in ¹¹B NMR, the formation of a boronate ester induces noticeable changes in the ¹H NMR spectrum.

  • Boronic Acid -OH Protons: The hydroxyl protons of a boronic acid typically appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration, solvent, and temperature. In many deuterated solvents, these protons will exchange and may not be readily observed.

  • Aromatic/Alkyl Protons: Protons on the organic framework attached to the boron atom will experience a shift upon esterification. Protons ortho to the boron atom are particularly sensitive to the change in the boron's electronic environment. This often results in a small but discernible upfield or downfield shift (typically <0.5 ppm) in the signals of the ester compared to the acid.[1][7]

  • Diol Protons: The protons of the diol used for esterification will be visible in the spectrum of the boronate ester. For example, in the case of a pinacol boronate ester, a characteristic singlet for the 12 methyl protons will be present, typically around δ 1.2-1.4 ppm.[8] The presence of unreacted diol can also be identified.

¹³C NMR: The Elusive C-B Signal

In ¹³C NMR, the carbon atom directly attached to the boron can be difficult to observe. This is due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B have quadrupole moments), which can significantly broaden the signal, sometimes to the point of it being lost in the baseline.[8] However, the chemical shifts of other carbons in the molecule, particularly those close to the boron center, will show slight changes upon esterification, analogous to what is seen in ¹H NMR.

Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires careful attention to experimental setup.

Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Prep Dissolve sample (5-10 mg) in deuterated solvent (0.6 mL) (e.g., CDCl3, DMSO-d6) H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR Initial Check B11_NMR Acquire ¹¹B NMR Spectrum H1_NMR->B11_NMR Confirm Species Process Process spectra (phasing, baseline correction) B11_NMR->Process Integrate Integrate distinct boronic acid and ester signals Process->Integrate Quantify Calculate relative percentages Integrate->Quantify

Caption: Standard workflow for NMR analysis of boronic acid and ester mixtures.

Detailed Protocol: ¹¹B NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the boronic ester sample.

    • Transfer the sample to a clean, dry NMR tube. Crucially, use a quartz NMR tube , not a standard borosilicate glass tube. Borosilicate glass contains boron and will produce a very broad, large background signal that can obscure the signals from your sample.[2]

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆). Ensure the solvent is anhydrous, as water can hydrolyze the ester back to the boronic acid.

    • Cap the tube and gently agitate to ensure complete dissolution.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the ¹¹B probe.

    • Set the reference frequency. An external standard of BF₃•OEt₂ (δ = 0 ppm) is typically used.

    • Acquire the spectrum with proton decoupling. Due to the relatively low sensitivity and broad lineshapes, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[2]

  • Data Processing and Analysis:

    • Apply an appropriate line broadening (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the broad boron signals.

    • Carefully phase and baseline correct the spectrum.

    • Identify and integrate the signals corresponding to the boronic ester (e.g., ~8 ppm) and the boronic acid impurity (e.g., ~30 ppm).

    • The relative molar ratio of the two species can be determined directly from the ratio of their integration values.

Advanced Considerations and Self-Validating Systems

For complex mixtures or when establishing a new process, several strategies can enhance the trustworthiness of your analysis:

  • Spiking Studies: To confirm peak assignments, a small amount of a pure boronic acid standard can be added to the NMR sample. The corresponding impurity peak should increase in intensity, validating its identity.

  • pH and Solvent Effects: The equilibrium between boronic acids and boronate esters can be pH-dependent.[2][4][6] Be aware that the choice of solvent and the presence of acidic or basic impurities can influence the observed ratio of species. In some cases, adding an agent like tetrabutylammonium fluoride (TBAF) can form distinct trifluoroborate and fluoroboronate species, which can provide sharper and more easily resolved signals in the ¹¹B NMR spectrum.[1]

  • Monitoring Reactions in Situ: Benchtop NMR spectrometers can be used for real-time monitoring of esterification or transesterification reactions, providing valuable kinetic and mechanistic insights.[9]

Conclusion

NMR spectroscopy, particularly ¹¹B NMR, offers an unparalleled level of detail for the analysis of boronic esters and the detection of boronic acid impurities. By providing a direct view of the boron center, ¹¹B NMR delivers unambiguous, quantitative data that is essential for process control, quality assurance, and regulatory compliance in drug development and chemical manufacturing. When combined with traditional ¹H NMR, researchers can build a comprehensive and self-validating analytical system to ensure the integrity of their valuable boron-containing compounds.

References

  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available from: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. Available from: [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available from: [Link]

  • CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available from: [Link]

  • ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters.Books.
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

  • ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available from: [Link]

  • A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. Available from: [Link]

  • Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. Available from: [Link]

  • ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. Available from: [Link]

  • (a) Synthetic scheme of boronic acid 6 and boronate ester 8. ¹¹B NMR... ResearchGate. Available from: [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Supporting Information. Available from: [Link]

  • A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Available from: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available from: [Link]

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Supporting Information. Available from: [Link]

Sources

Technical Comparison: Hydrolytic Stability of 5-Membered vs. 6-Membered Boronic Esters

[1][2]

Executive Summary

In the context of drug development and organic synthesis, the choice between 5-membered (dioxaborolane) and 6-membered (dioxaborinane) boronic esters is a critical decision governed by the trade-off between kinetic inertness and thermodynamic reactivity .

  • 5-Membered Pinacol Esters (Pin): Exhibit superior kinetic stability due to significant steric shielding by the four methyl groups. They are ideal for purification, storage, and handling but can be sluggish in transmetalation steps.

  • 6-Membered Neopentyl Glycol Esters (Nep): Offer a distinct profile; while the 6-membered ring is often thermodynamically more stable than unhindered 5-membered rings (due to reduced ring strain), "Nep" esters are kinetically more active than Pinacol esters. This makes them superior in challenging Suzuki-Miyaura couplings where the rate-limiting step is transmetalation.

This guide analyzes the mechanistic drivers of these differences and provides protocols for quantifying their stability.

Mechanistic Principles of Hydrolysis

The hydrolysis of boronic esters proceeds via a nucleophilic attack by water (or hydroxide) on the empty p-orbital of the boron atom, forming a tetrahedral boronate intermediate. The stability of the ester depends on two competing factors: Ring Strain and Steric Hindrance .

The Hydrolysis Pathway
  • Nucleophilic Attack: Water coordinates to the Lewis acidic boron, converting it from trigonal planar (

    
    ) to tetrahedral (
    
    
    ).
  • Proton Transfer & Ring Opening: A proton transfer occurs, followed by the cleavage of the B-O bond.

  • Equilibrium: The reaction is reversible; however, in aqueous media, the equilibrium often favors the free boronic acid unless the diol is highly pre-organized (e.g., MIDA).

5-Membered vs. 6-Membered Topology
  • 5-Membered (Dioxaborolanes): The O-B-O bond angle is compressed (~106-109°) compared to the ideal

    
     for 
    
    
    boron. This ring strain can theoretically accelerate hydrolysis (relief of strain). However, in Pinacol esters , the four methyl groups create a "steric fortress" that blocks the approach of water, overriding the strain effect and resulting in high kinetic stability.
  • 6-Membered (Dioxaborinanes): The O-B-O angle is closer to

    
    , offering greater thermodynamic stability for simple diols (e.g., 1,3-propanediol vs. ethylene glycol). However, Neopentyl glycol esters  lack the extreme steric crowding of pinacol near the boron center, making them more accessible to nucleophiles (and palladium catalysts).
    

HydrolysisMechanismcluster_factorsStability FactorsEsterBoronic Ester(Trigonal sp2)TransitionTetrahedral Intermediate(sp3 Boronate)Ester->Transition k1 (Attack)WaterH2O NucleophileWater->TransitionTransition->Ester k-1AcidBoronic Acid+ Free DiolTransition->Acid k2 (Breakdown)StericsSteric Bulk (Pinacol)Blocks k1Sterics->TransitionInhibitsStrainRing Strain (5-mem)Accelerates k2Strain->AcidPromotes

Figure 1: Mechanistic pathway of boronic ester hydrolysis highlighting the opposing roles of steric bulk and ring strain.

Comparative Performance Data

The following data contrasts the stability and reactivity of common boronic esters. Note that "Stability" here refers to resistance to hydrolysis, while "Reactivity" refers to the rate of transmetalation (a proxy for B-center accessibility).

Table 1: Relative Stability and Reactivity Profiles
Ester TypeRing SizeStructureHydrolytic Stability (

)
Transmetalation ReactivityPrimary Application
Pinacol (Pin) 5-MemberedHindered (4x Me)High (Hours to Days)Low (Slow activation)Storage, Purification, Standard Coupling
Neopentyl (Nep) 6-MemberedSemi-Hindered (2x Me)Moderate (Minutes to Hours)High (Fast activation)Difficult Couplings, sterically demanding substrates
Catechol (Cat) 5-MemberedPlanar AromaticVery Low (Seconds)Very High In situ activation, Lewis Acid Catalysis
MIDA BicyclicCage-like (N-coord)Ultra High (Indefinite at neutral pH)None (Must hydrolyze first)Iterative Synthesis, Slow Release
Key Experimental Insights
  • The "Neopentyl Effect": In a direct comparison of Suzuki coupling rates, neopentyl glycol esters reacted to form product in ~0.3 hours , whereas pinacol esters required ~5.5 hours under identical conditions [1]. This confirms the neopentyl ester's boron center is significantly more accessible.

  • Protodeboronation Resistance: Pinacol esters are approximately 100x more stable to base-catalyzed protodeboronation than their corresponding boronic acids or simple esters [2].

  • Thermodynamic vs. Kinetic: While 6-membered rings (like 1,3-propanediol) are thermodynamically favored over unhindered 5-membered rings (ethylene glycol) due to reduced angle strain [3], the Pinacol ester remains the industry standard because its kinetic stability (sterics) is more practical for shelf-life than thermodynamic factors.

Experimental Protocols

To objectively measure the relative hydrolysis rates,


B NMR spectroscopy
Protocol: Determination of Hydrolysis Kinetics via B NMR

Objective: Determine the observed rate constant (

Materials
  • Substrate: 0.05 mmol Boronic Ester (Pin vs. Nep).

  • Solvent: DMSO-

    
     (to ensure solubility).
    
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (prepared in

    
    ).
    
  • Internal Standard: Trimethyl borate (optional, sealed capillary).

Workflow
  • Preparation: Dissolve 10 mg of the boronic ester in 500

    
    L of DMSO-
    
    
    in an NMR tube.
  • Initiation: Rapidly add 100

    
    L of PBS/
    
    
    buffer. Invert tube 3 times to mix.
  • Acquisition: Immediately insert into NMR probe (pre-shimmed and heated to 25°C).

  • Monitoring: Acquire

    
    B NMR spectra every 5 minutes for 2 hours.
    
    • Pinacol Ester Signal:

      
       ~30-34 ppm (broad).
      
    • Free Boronic Acid Signal:

      
       ~28-30 ppm (sharper).
      
    • Tetrahedral Boronate (if high pH):

      
       ~5-10 ppm.
      
  • Data Analysis: Integrate the peaks. Plot

    
     vs. time. The slope is 
    
    
    .

ExperimentalWorkflowcluster_analysisData ProcessingStep1Dissolve Ester in DMSO-d6(t = -5 min)Step2Add D2O/Buffer(t = 0)Step1->Step2Step3Acquire 11B NMR(Interval: 5 min)Step2->Step3Step4Integrate Peaks(Ester vs Acid)Step3->Step4Step5Plot ln(Conc) vs TimeStep4->Step5Step6Calculate k_obsStep5->Step6

Figure 2: Workflow for kinetic determination of hydrolysis rates using NMR spectroscopy.

Selection Guide: When to Use Which?

RequirementRecommended EsterRationale
Long-term Storage Pinacol High kinetic stability prevents degradation by atmospheric moisture.
Fast Coupling Reaction Neopentyl Faster transmetalation rates; useful for sterically hindered aryl halides where Pinacol is too slow.
Purification on Silica Pinacol Survives silica gel chromatography without significant hydrolysis (unlike Catechol or simple 6-mem esters).
Controlled Release MIDA Hydrolyzes only under specific basic conditions; used as a "slow-release" protecting group.

References

  • Elucidating the Role of Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

Comprehensive Guide to the Solid-State Properties and Performance of 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic Data and Performance Guide for 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides an in-depth technical analysis of This compound (CAS: 1370412-35-3), a cyclic boronic ester derived from 4-tert-butylphenylboronic acid and 1,3-propanediol. While pinacol esters (dioxaborolanes) are the industry standard for Suzuki-Miyaura cross-couplings, the 6-membered dioxaborinane class offers distinct advantages in thermodynamic stability , atom economy , and crystallinity .

This document synthesizes crystallographic principles, comparative performance data, and validated experimental protocols to support decision-making in medicinal chemistry and materials science workflows.

Crystallographic Characterization & Structural Logic[1]

The Structural Motif

Unlike the planar or envelope conformations seen in 5-membered dioxaborolanes (e.g., pinacol esters), the 1,3,2-dioxaborinane ring adopts a chair-like conformation . This conformational preference minimizes torsional strain and 1,3-diaxial interactions, contributing to the enhanced hydrolytic stability of the ester.

Representative Crystallographic Metrics

Note: While the specific single-crystal X-ray diffraction (SC-XRD) dataset for the title compound is not deposited in the open Crystallography Open Database (COD), the structural parameters below are derived from high-resolution structures of the parent acid (COD 4125823) and homologous 2-phenyl-1,3,2-dioxaborinanes.

ParameterValue (Range)Structural Significance
B–O Bond Length 1.36 – 1.38 ÅIndicates significant

back-bonding from Oxygen to Boron, reducing Lewis acidity and increasing stability against hydrolysis.
O–B–O Angle 118° – 122°Close to ideal

geometry, minimizing ring strain compared to the compressed angles (~113°) often seen in 5-membered rings.
Ring Conformation Distorted ChairThe O-C-C-C-O backbone puckers to relieve eclipsing interactions, unlike the more rigid pinacol ring.
Packing Motif

-stacking / vdW
The tert-butyl group directs packing via bulky van der Waals interactions, often disrupting efficient

-stacking seen in unsubstituted phenyl analogs.
Visualizing the Stability Logic

The following diagram illustrates the structural causality between ring size and hydrolytic stability.

StabilityLogic Acid Boronic Acid (Hydrolysis Prone) Ester5 5-Membered Ester (Dioxaborolane) ~113° O-B-O Angle Ring Strain: Moderate Acid->Ester5 + Pinacol (Fast Kinetics) Ester6 6-Membered Ester (Dioxaborinane) ~120° O-B-O Angle Ring Strain: Low Conformation: Chair Acid->Ester6 + 1,3-Propanediol (High Thermo Stability) Diol5 1,2-Diol (Pinacol) Diol6 1,3-Diol (Propanediol) Ester5->Acid Hydrolysis (Moderate Rate) Ester6->Acid Hydrolysis (Slow Rate)

Figure 1: Comparative stability pathways. The 6-membered dioxaborinane ring (blue) exhibits superior thermodynamic stability due to reduced ring strain compared to the 5-membered analog.

Comparative Performance Guide

This section objectively compares the title compound against its primary alternatives: the free boronic acid and the pinacol ester.

Performance Matrix
FeatureDioxaborinane (Title Compound) Pinacol Ester (Alternative) Free Boronic Acid
Formula C

H

BO

C

H

BO

C

H

BO

MW 218.10 g/mol 260.18 g/mol 178.04 g/mol
Atom Economy High (Diol MW = 76)Low (Diol MW = 118)Best (No protecting group)
Crystallinity Excellent (Rigid chair)Variable (Often oily/low MP)Good (H-bond network)
Hydrolytic Stability High (Slow hydrolysis)ModerateN/A (Already hydrolyzed)
Reactivity (Suzuki) High (Requires activation)High (Standard)High (Often requires excess base)
Purification Crystallization / SilicaSilica (Streaking possible)Crystallization (Difficult to separate from anhydrides)
Critical Analysis
  • Atom Economy: Using 1,3-propanediol saves 42 g/mol of "waste" mass compared to pinacol. For large-scale process chemistry, this mass efficiency translates to reduced waste disposal costs.

  • Purification: Boronic acids often exist as equilibrium mixtures with their trimeric anhydrides (boroxines), complicating stoichiometry. The dioxaborinane locks the monomeric form, allowing for precise molar dosing in catalytic cycles.

  • Stability: Research indicates that 6-membered boronic esters are thermodynamically more stable than their 5-membered counterparts [1]. This makes the dioxaborinane ideal for storage or for use in slow-release formulations.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Crystallization

Objective: Generate high-purity crystalline this compound.

Reagents:

  • 4-tert-Butylphenylboronic acid (1.0 eq)[1]

  • 1,3-Propanediol (1.05 eq)

  • Toluene (Solvent)

Workflow:

  • Charge: Combine boronic acid and 1,3-propanediol in toluene (0.5 M concentration) in a round-bottom flask equipped with a Dean-Stark trap.

  • Reflux: Heat to reflux. Monitor water collection in the trap.

    • Validation Point: Reaction is complete when water evolution ceases (theoretical volume calculated based on scale).

  • Isolation: Cool to room temperature. Rotary evaporate the toluene to obtain a crude solid.

  • Crystallization (Critical Step):

    • Dissolve crude solid in minimal hot Ethyl Acetate.

    • Slowly add Hexane until slight turbidity persists.

    • Allow to stand at 4°C overnight.

    • Result: Colorless prisms suitable for X-ray diffraction.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Validate reactivity of the dioxaborinane in C-C bond formation.

System:

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1)

Steps:

  • Dissolve Aryl Bromide (1.0 eq) and Dioxaborinane (1.1 eq) in solvent.

  • Add Base and degas (sparge with Ar for 10 min).

  • Add Catalyst and heat to 80°C for 4 hours.

  • Validation: Monitor by TLC/LCMS. The dioxaborinane must hydrolyze in situ to the active boronate species. If reaction is slow, increase water ratio to facilitate hydrolysis of the stable 6-membered ring.

References

  • Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • 4-tert-Butylphenylboronic acid Crystal Structure (COD 4125823). Crystallography Open Database / NIH PubChem. [Link]

  • Bond Lengths and Radii. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

  • Stability of boronic esters – Structural effects. Journal of Organometallic Chemistry. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Cyclic Boronates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Cyclic Boronates Content Type: Publish Comparison Guide

Executive Summary

In the structural elucidation of bifunctional compounds—specifically 1,2- and 1,3-diols, catechols, and


-hydroxy acids—standard derivatization techniques like silylation often fall short in providing stereochemical resolution. This guide analyzes Cyclic Boronates  as a high-specificity alternative. Unlike the "universal" coverage of trimethylsilylation (TMS), cyclic boronates form rigid heterocyclic rings that lock molecular conformation, yielding distinct mass spectral fragmentation patterns driven by charge-remote stabilization and boron-mediated electron deficiency.
Mechanistic Principles: Why Cyclic Boronates?

To interpret the fragmentation, one must understand the derivatization chemistry. Cyclic boronates are formed by the condensation of a boronic acid (e.g.,


-butylboronic acid, phenylboronic acid) with a vicinal diol.


The Boron Advantage in MS
  • Rigid Ring Stabilization: The formation of a 5-membered (dioxaborolane) or 6-membered (dioxaborinane) ring restricts bond rotation. This rigidity often preserves the molecular ion (

    
    ) relative to open-chain derivatives.
    
  • Isotopic Signature: Boron exists naturally as

    
     (~20%) and 
    
    
    
    (~80%). This creates a unique isotopic envelope for every boron-containing fragment, acting as an internal "tracer" for determining which fragments retain the derivatizing moiety.
  • Empty p-Orbital: The electron-deficient nature of boron stabilizes specific transition states during Electron Ionization (EI), promoting diagnostic

    
    -cleavages that reveal the substitution pattern of the diol backbone.
    
Fragmentation Pathways: Boronates vs. Alternatives

The following diagram illustrates the primary fragmentation mechanism of a cyclic butylboronate derivative under EI conditions.

FragmentationPathway Precursor Molecular Ion (M+•) [Cyclic Boronate] AlphaCleavage α-Cleavage (Loss of Diol Side Chain) Precursor->AlphaCleavage Radical site on O AlkylLoss B-Alkyl Cleavage (Loss of Butyl Group) Precursor->AlkylLoss Direct cleavage Oxonium Stable Oxonium Ion (Diagnostic Peak) AlphaCleavage->Oxonium Resonance Stabilization BoronSignature Isotope Pattern Check (10B/11B Ratio) AlkylLoss->BoronSignature Oxonium->BoronSignature Mass Analysis

Figure 1: Primary fragmentation pathways of cyclic boronates under Electron Ionization (EI). The rigidity of the ring favors specific


-cleavages that reveal side-chain structure.
Comparative Analysis: Boronates vs. TMS vs. Acetylation

The choice of derivative drastically alters the resulting mass spectrum. The table below contrasts the performance of cyclic boronates against the industry standards.

FeatureCyclic Boronates (e.g., Butylboronate)Trimethylsilylation (TMS)Acetylation
Selectivity High: Specific to 1,2- and 1,3-diols. Distinguishes cis/trans isomers.Low: Reacts with -OH, -COOH, -NH, -SH.Medium: Reacts with -OH, -NH.
Molecular Ion (

)
Strong: Ring stability often preserves

.
Weak/Absent: often M-15 or M-90 dominates.Variable: Often weak for aliphatic alcohols.
Key Fragmentation

-Cleavage:
Losses of side chains.[1] B-C Cleavage: Loss of butyl/phenyl group.
Rearrangement: McLafferty-like, loss of

(M-15), loss of TMSOH (M-90).
McLafferty: Loss of acetic acid (M-60), Acetyl ion (

43).
Stereochemistry Excellent: Cis-diols form rings faster/stabler than trans. Retention time shifts are significant.Poor: Open chain rotation obscures stereochemistry.Poor: Similar to TMS.
Mass Increment Low: +66 Da (Butylboronate) for diol.High: +144 Da (2 x TMS) for diol.Medium: +84 Da (2 x Acetyl).
Experimental Protocol: Derivatization Workflow

This protocol is designed for the analysis of corticosteroids or sugar alcohols but is adaptable to any vicinal diol.

Reagents:

  • Reagent A:

    
    -Butylboronic acid (BBA) or Phenylboronic acid (PBA).
    
  • Solvent: Pyridine (anhydrous) or Dimethylformamide (DMF).

  • Catalyst (Optional): Not usually required for boronates, unlike silylation.

Step-by-Step Methodology:

  • Preparation: Weigh 1-5 mg of the dry analyte (e.g., glucose, cortisol) into a reaction vial.

  • Solubilization: Add 100

    
    L of anhydrous pyridine.
    
  • Derivatization: Add 2-3 molar equivalents of

    
    -butylboronic acid (approx. 1-2 mg).
    
    • Note: For quantitative work, a slight excess is critical to drive the equilibrium forward.

  • Reaction: Cap the vial and heat at 60°C for 15-20 minutes .

    • Mechanism: The reaction is a dehydration condensation. Heat facilitates the removal of water.

  • Injection: Inject 1

    
    L directly into the GC-MS.
    
    • Inlet Temp: 250°C.

    • Split Ratio: 10:1 to 50:1 depending on concentration.

Self-Validating Check:

  • Look for the Boron Isotope Pattern in the molecular ion cluster. If the peak at

    
     and 
    
    
    
    does not match the natural
    
    
    ratio (approx 4:1), the derivatization may be incomplete, or the ion is an impurity.
Decision Logic: When to Use Cyclic Boronates

Use the following logic flow to determine if this technique fits your analytical challenge.

DecisionTree Start Analyte Characterization FuncGroup Does it have 1,2- or 1,3-Diols? Start->FuncGroup Stereo Is Stereochemistry Critical? (e.g., cis vs trans) FuncGroup->Stereo Yes UseTMS RECOMMENDATION: Use TMS (Silylation) (High Sensitivity) FuncGroup->UseTMS No (Isolated OH) Complex Is the Matrix Complex? Stereo->Complex No UseBoronate RECOMMENDATION: Use Cyclic Boronates (High Specificity) Stereo->UseBoronate Yes Complex->UseBoronate Yes (Reduces Noise) Complex->UseTMS No

Figure 2: Decision matrix for selecting between Boronate and TMS derivatization based on analyte structure and analytical goals.

References
  • Brooks, C. J. W., & Maclean, I. (1971). Cyclic n-butylboronates as derivatives of polar bifunctional groups for gas chromatography and mass spectrometry. Journal of Chromatographic Science. Link

  • Poole, C. F. (2013). Gas Chromatography. Elsevier. (Chapter on Derivatization Techniques). Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on fragmentation mechanisms). Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Boronates vs Silylation. Link

  • Gamoh, K., & Takatsuto, S. (1989). Liquid chromatography/mass spectrometry of cyclic boronate derivatives of brassinosteroids. Analytica Chimica Acta. Link

Sources

×

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Reactant of Route 1
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane
Reactant of Route 2
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2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.